molecular formula C8H8N2OS B174262 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-44-7

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B174262
CAS No.: 18593-44-7
M. Wt: 180.23 g/mol
InChI Key: QAFMGDDXMIKGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717525. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMGDDXMIKGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328030
Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-44-7
Record name 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction

The thieno[2,3-d]pyrimidine ring system is a bioisostere of purine and quinazoline, which allows it to interact with a variety of biological targets.[2][3] Derivatives of this scaffold have been reported to act as potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).[4][5][6] The 5,6-dimethyl substituted analog, in particular, serves as a crucial building block for the development of more complex and targeted therapeutic agents. This guide will focus on the most common and efficient synthetic route to this compound, which proceeds through the versatile Gewald reaction.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, via the Gewald three-component reaction. This is followed by the cyclization of the aminothiophene intermediate to form the final thieno[2,3-d]pyrimidine ring system.

Synthesis_Pathway cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization Butan-2-one Butan-2-one Intermediate_1 2-Amino-4,5-dimethylthiophene-3-carbonitrile Butan-2-one->Intermediate_1 Base (e.g., Diethylamine) Malononitrile Malononitrile Malononitrile->Intermediate_1 Sulfur Sulfur Sulfur->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Formic Acid or Formamide Gewald_Reaction Butan-2-one Butan-2-one Knoevenagel_Condensation Knoevenagel Condensation Butan-2-one->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation Sulfur Sulfur (S8) Michael_Addition Michael Addition of Sulfur Sulfur->Michael_Addition Base Base (e.g., Diethylamine) Base->Knoevenagel_Condensation Knoevenagel_Condensation->Michael_Addition Cyclization_Tautomerization Cyclization & Tautomerization Michael_Addition->Cyclization_Tautomerization Product 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Cyclization_Tautomerization->Product VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thienopyrimidine This compound Derivative Thienopyrimidine->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation Proliferation MAPK->Proliferation COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Thienopyrimidine This compound Derivative Thienopyrimidine->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain

References

The Biological Versatility of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purines and quinazolines, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its derivatives, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has emerged as a key structural motif, serving as a foundation for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with this core structure, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant biological pathways and workflows.

Overview of Biological Activities

Derivatives of the this compound core have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas. The primary activities investigated include:

  • Anti-inflammatory Activity via selective inhibition of Cyclooxygenase-2 (COX-2).

  • Anticancer Activity against a variety of human cancer cell lines, operating through mechanisms such as Dihydrofolate Reductase (DHFR) inhibition and Rho-associated coiled-coil kinase (ROCK) inhibition.

  • Enzyme Inhibition targeting key proteins involved in pathological processes.

This document will delve into the specifics of these activities, providing the quantitative data and methodological details necessary for researchers to understand and potentially build upon these findings.

Quantitative Biological Data

The following tables summarize the key quantitative data for the biological activities of this compound and its derivatives.

Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been identified as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[1] The selective inhibition of COX-2 over COX-1 is a critical attribute for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives [1]

CompoundSubstituent at C2COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
5 p-fluorophenyl202.9642.194.81
Indomethacin (Control) -0.6818.30.04

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity.

Anticancer Activity

The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied against a panel of human cancer cell lines. Notably, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown significant cytotoxic effects.[2][3]

Table 2: Anticancer Activity of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one against Various Cancer Cell Lines [2][3]

Cancer TypeCell LineGrowth Percent (GP)
MelanomaMDA-MB-435-31.02%

The Growth Percent (GP) is a measure of cell viability after treatment. A value of -31.02% indicates a 31.02% reduction in cell number below the initial baseline, signifying significant cytotoxicity.

Other derivatives have also shown inhibitory activity against various cancer cell lines.[4]

Table 3: Anticancer Activity of a 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one Derivative (Compound 15) [4]

Cell LineCancer TypeIC₅₀ (µM)
A549Non-small cell lung cancer0.94

IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of ROCK I and ROCK II, kinases that play a role in cell migration and morphology, making them attractive targets in oncology.[5]

Table 4: ROCK Inhibition by a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (Compound 8k) [5]

EnzymeIC₅₀ (µM)
ROCK I0.004
ROCK II0.001
Dihydrofolate Reductase (DHFR) Inhibition

Certain thieno[2,3-d]pyrimidine-4-one derivatives have been shown to inhibit DHFR, an enzyme crucial for the synthesis of nucleotides and a well-established target for anticancer drugs.[6]

Table 5: DHFR Inhibition by a Thieno[2,3-d]pyrimidine-4-one Derivative (Compound 20) [6]

EnzymeIC₅₀ (µM)
DHFR0.20
Methotrexate (Control)0.22

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogenic co-substrate)

  • Test compounds and reference inhibitor (e.g., Indomethacin)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor at various concentrations.

  • In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor.

  • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 595 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percent inhibition is calculated relative to a control reaction without any inhibitor.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G Workflow for In Vitro COX Inhibition Assay prep Prepare Reagents: - Test Compounds - COX-1/COX-2 Enzymes - Buffer, Substrates plate Plate Setup: Add Buffer, Enzyme, and Test Compound to 96-well plate prep->plate incubate Pre-incubation: Allow inhibitor-enzyme binding plate->incubate react Initiate Reaction: Add Arachidonic Acid and TMPD incubate->react measure Measure Absorbance: Kinetic read at 595 nm react->measure calculate Data Analysis: Calculate % Inhibition and IC50 measure->calculate G NCI-60 Anticancer Screening Workflow plate_cells Plate 60 different human cancer cell lines incubate_24h Incubate for 24 hours plate_cells->incubate_24h tz_plate Fix Time Zero (Tz) plate with TCA incubate_24h->tz_plate add_drug Add test compound at various concentrations incubate_24h->add_drug incubate_48h Incubate for 48 hours add_drug->incubate_48h fix_cells Fix cells with TCA incubate_48h->fix_cells stain_srb Stain with Sulforhodamine B (SRB) fix_cells->stain_srb wash Wash to remove unbound dye stain_srb->wash solubilize Solubilize bound dye wash->solubilize read_abs Read absorbance at 515 nm solubilize->read_abs analyze Calculate Growth Inhibition read_abs->analyze G COX-2 Pathway in Inflammation cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2, etc.) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation thienopyrimidine Thieno[2,3-d]pyrimidine Derivative thienopyrimidine->cox2 Inhibition G Role of DHFR in Nucleotide Synthesis dhf Dihydrofolate (DHF) dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolate (THF) dhfr->thf NADPH -> NADP+ nucleotide_synthesis Purine and Thymidylate Synthesis thf->nucleotide_synthesis dna_replication DNA Replication and Cell Division nucleotide_synthesis->dna_replication thienopyrimidine Thieno[2,3-d]pyrimidine Derivative thienopyrimidine->dhfr Inhibition

References

characterization of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Characterization of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound and its derivatives. This thienopyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, notably as kinase and cyclooxygenase inhibitors.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₈N₂OS.[1] Its core structure is fundamental for the synthesis of various pharmaceutical derivatives.

PropertyValueSource
Molecular Weight 180.23 g/mol [1]
Molecular Formula C₈H₈N₂OS[1]
Boiling Point 428.3±45.0°C at 760 mmHg (Predicted)[1]
CAS Number 18593-44-7[1]
Storage 2-8°C, dry and sealed from light[1]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is primarily achieved through various spectroscopic techniques. Below is a compilation of reported data for closely related analogs.

Infrared (IR) Spectroscopy
DerivativeKey IR Peaks (cm⁻¹)Source
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one3408.22 (NH₂), 3309.85 (N-H stretch), 2902.87 (aliphatic C-H), 1654.92 (C=O), 1614.42 (N-H bend), 1591.27 (C=C), 1263.52 (C-N)[2]
2-(4-Fluorobenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one3224.98 (N-H stretch), 3186.40 (C-H sp² stretch), 2954.95, 2916.37, 2848.86 (aliphatic C-H), 1654.92 (C=O), 1597.06 (aromatic C=C), 1556.55 (N-H bend), 1369.46 (C-N), 1311.59 (C-F), 1261.45 (in plane C-H bend), 756.10 (ortho-disubstituted ring)[2]
2-((4-Fluorophenyl)acetamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one3304 (Amides N-H), 3068 (Aromatic =C-H), 3005 (Alkanes C-H), 2920 (Alkanes C-H), 1645 (Amides C=O), 1600 (Aromatic C=C), 1504 (Amines N-H), 1471 (Aromatic C=C), 1207 (Amines C-N), 1381 (Alkanes CH₃), 1029 (Fluorides C-F), 858 (para-disubstituted rings)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, δ ppm):

DerivativeChemical Shifts (δ ppm)Source
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one10.736 (s, 1H, 3-NH), 6.380 (s, 2H, 2-NH₂), 2.462 (s, 3H, 6-CH₃), 2.188 (s, 3H, 5-CH₃)[2]
2-(4-Fluorobenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one12.142 (s, 1H, 2-NH), 11.877 (s, 1H, 3-NH), 7.864-7.688 (m, 4H, 2-C₆H₄), 2.365 (s, 3H, 6-CH₃), 2.321 (s, 3H, 5-CH₃)[2]
2-((4-Methoxyphenyl)acetamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one12.363 (s, 1H, 3-NH), 7.240-6.844 (m, 4H, 2-CH₂C₆H₄), 3.804 (s, 2H, 2-CH₂), 3.689-3.554 (s, 3H, 2-CH₂C₆H₄OCH₃), 2.480 (s, 3H, 6-CH₃), 2.329-2.292 (s, 3H, 5-CH₃)[2]

¹³C NMR data is also utilized for structural confirmation of various derivatives. [3][4][5][6]

Mass Spectrometry
Derivativem/z (Method)Source
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one195.05 (M⁺ + 1; 100%) (ESI-MS)[2]
2-(4-Fluorobenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one367.06 (M⁺ + 1; 100%) (ESI-MS)[2]
2-((4-Methoxyphenyl)acetamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one300.0 (M⁺ + 1; 100%) (ESI-MS)[2]
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine179 (Top Peak) (Mass Spectrometry)[7]

Synthesis Protocols

The synthesis of the thieno[2,3-d]pyrimidine core and its derivatives often follows a multi-step reaction sequence.

General Synthesis of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

A common synthetic route is outlined below.

G A 2-Butanone + Ethyl Cyanoacetate + Sulfur B 2-Amino-4,5-dimethylthiophene-3-carboxylate A->B Gewald Reaction D 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one B->D Cyclization HCl, 1,4-Dioxane C Cyanamide C->D F Target 2-Substituted Derivatives D->F Acylation/Benzoylation NaH, DMF E Acyl/Benzoyl Halide E->F

Caption: Synthetic pathway for 2-substituted derivatives.

Experimental Protocol:

  • Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: The initial thiophene ring is typically formed via a Gewald reaction. Subsequent cyclization with cyanamide in the presence of an acid catalyst like HCl in 1,4-dioxane yields the core 2-amino-thienopyrimidinone structure.

  • Synthesis of 2-Substituted Derivatives: The 2-amino derivative is dissolved in a suitable solvent like DMF. The mixture is cooled, and a base such as sodium hydride (NaH) is added. After stirring, the appropriate acyl or benzoyl chloride is added dropwise, and the reaction proceeds for several hours. The final product is obtained after neutralization and extraction.[2]

Biological Activity and Signaling Pathways

Derivatives of this compound have been extensively studied for their potential as therapeutic agents, particularly in oncology and inflammatory diseases.

Cyclooxygenase (COX) Inhibition

Several derivatives have been evaluated as selective inhibitors of COX-2.[2] The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor This compound Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

The inhibitory activity is quantified by IC₅₀ values, with selectivity indicated by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). For example, a derivative with a para-fluorophenyl substituent showed an IC₅₀ of 42.19 µM for COX-2 and 202.96 µM for COX-1, indicating selectivity.[2]

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold is present in molecules designed as inhibitors of key proteins in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of VEGFR-2 can block tumor angiogenesis, a critical process for cancer growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->PLC Angio Angiogenesis, Cell Proliferation PLC->Angio Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

Furthermore, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate), with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[9] These compounds can induce apoptosis, as confirmed by assays such as Hoechst 33258 staining.[9]

Experimental Workflows

The discovery and characterization of new bioactive thienopyrimidine derivatives follow a structured workflow.

Workflow for Inhibitor Discovery and Evaluation

G cluster_0 Discovery Phase cluster_1 Preclinical Evaluation A Synthesis of Thienopyrimidine Library B Structural Characterization (NMR, MS, IR) A->B C In Vitro Screening (e.g., Enzyme Assay) B->C D Hit Compound Identification C->D E Cytotoxicity Assays (Cancer Cell Lines) D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F G Lead Optimization F->G

Caption: Drug discovery workflow for thienopyrimidine derivatives.

This process involves the synthesis of a library of compounds, their rigorous structural confirmation, and subsequent screening for biological activity. Promising "hit" compounds are then subjected to more detailed studies to determine their potency, selectivity, and mechanism of action, guiding further optimization efforts.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide delves into the core mechanisms of action of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives, focusing on their roles as selective cyclooxygenase-2 (COX-2) inhibitors and potent anticancer agents. We will explore the signaling pathways they modulate, present quantitative efficacy data, and provide detailed experimental protocols for key assays.

Cyclooxygenase (COX) Inhibition: A Key Anti-inflammatory Mechanism

Derivatives of this compound have been identified as selective inhibitors of COX-2, an enzyme pivotal in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Analysis of COX Inhibition

The inhibitory potency of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives has been evaluated in vitro. The following table summarizes the key findings for a particularly potent derivative.

CompoundTargetIC50 (μM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneCOX-1202.964.81
COX-242.19
Indomethacin (Reference)COX-10.680.04
COX-218.3
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The diagram below illustrates the enzymatic action of COX enzymes and the point of inhibition by this compound derivatives.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Stomach_Lining Stomach Lining Protection Prostaglandins_Physiological->Stomach_Lining Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation Compound This compound Derivatives Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thienopyrimidine derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of the target compounds against COX-1 and COX-2 can be determined using an in vitro enzyme immunoassay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Indomethacin (reference standard)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin screening EIA kit

Procedure:

  • Prepare a series of dilutions for the test compounds and the reference standard (e.g., 0.01, 0.1, 1.0, 10, 100, and 500 μM).

  • In separate wells of a microplate, pre-incubate the respective enzyme (COX-1 or COX-2) with each concentration of the test compound or reference standard for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Allow the reaction to proceed for a specified time (e.g., 2 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., 1 M HCl).

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Anticancer Activity: Induction of Apoptosis

Certain derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent anti-proliferative effects against various cancer cell lines. Mechanistic studies indicate that these compounds can induce apoptosis, or programmed cell death, a crucial pathway for eliminating cancerous cells.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of a specific 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivative were evaluated against the A549 human non-small cell lung cancer cell line.

CompoundCell LineIC50 (μM)
Compound 15 (a 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one)A549 (Human non-small cell lung cancer)0.94
Signaling Pathway: Induction of Apoptosis

The diagram below outlines the proposed mechanism of apoptosis induction by the thieno[2,3-d]pyrimidine derivatives.

Apoptosis_Pathway Compound Thieno[2,3-d]pyrimidine Derivative (Compound 15) A549_Cell A549 Cancer Cell Compound->A549_Cell Cell_Cycle_Arrest Cell Cycle Arrest A549_Cell->Cell_Cycle_Arrest Apoptotic_Signal Initiation of Apoptotic Signal A549_Cell->Apoptotic_Signal Nuclear_Changes Nuclear Agglomeration & Fragmentation Apoptotic_Signal->Nuclear_Changes Apoptosis Apoptosis Nuclear_Changes->Apoptosis

Caption: Proposed apoptotic pathway induced by a thienopyrimidine derivative.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Broader Therapeutic Potential: Targeting Other Kinases

The thieno[2,3-d]pyrimidine scaffold has also been identified as a promising framework for the development of inhibitors targeting other protein kinases, such as LIM Kinase 1 (LIMK1), which is involved in cancer cell invasion and metastasis. This suggests that derivatives of this compound may possess a multi-targeted mechanism of action, a desirable attribute in the development of novel anticancer therapies. Further research is warranted to fully elucidate the complete kinase inhibitory profile of this class of compounds.

An In-depth Technical Guide to the Synthesis and Activity of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of pharmacological applications, including anticancer and anti-inflammatory effects. This document details the synthetic methodologies, quantitative biological data, and the signaling pathways modulated by these derivatives.

Synthesis of this compound Derivatives

The core scaffold of this compound is typically synthesized through a multi-step process, which can be adapted to introduce various substituents, primarily at the 2-position, to explore structure-activity relationships.

Experimental Protocol: General Synthesis

A common synthetic route is initiated from 2-amino-4,5-dimethylthiophene-3-carbonitrile. This starting material undergoes cyclization to form the thieno[2,3-d]pyrimidine core, which can then be further modified. A representative synthetic scheme is outlined below.

G cluster_0 Step 1: Formation of the Thienopyrimidine Core cluster_1 Step 2: Derivatization at the 2-position A 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile C 2-Amino-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-one (Intermediate 7) A->C Fusion at 180-220°C B Urea B->C C_clone Intermediate 7 D Sodium Hydride (NaH) in DMF C_clone->D 0-5°C F Target 2-substituted-5,6-dimethylthieno [2,3-d]pyrimidin-4(3H)-one Derivatives D->F Stirring for 24h E Aryl/Alkyl Halide (e.g., 4-fluorobenzoyl chloride, benzyl chloride) E->F

Caption: General synthetic workflow for 2-substituted derivatives.

Detailed Methodology for Step 1: Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 7)

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile and urea is heated at a high temperature, typically between 180°C and 220°C, for a specified period. The reaction mixture is then cooled and treated with a sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure intermediate product.

Detailed Methodology for Step 2: Synthesis of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The intermediate from Step 1 is dissolved in an appropriate solvent, such as dimethylformamide (DMF), and the solution is cooled in an ice bath (0-5°C). Sodium hydride (NaH) is added portion-wise, and the mixture is stirred for approximately one hour. The desired aryl or alkyl halide (e.g., 4-fluorobenzoyl chloride or benzyl chloride) is then added dropwise, and the reaction is stirred for 24 hours. The reaction is quenched with ice water and neutralized with a dilute base solution. The product is then extracted, purified, and characterized.

Biological Activity of Derivatives

Derivatives of this compound have demonstrated significant potential as both anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Several derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The data indicates a promising selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: In Vitro Cyclooxygenase Inhibition Data [1]

Compound IDR-Group at 2-positionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
5 p-fluorophenyl202.9642.194.81
6 Phenyl>500115.65>4.32
8 Benzyl195.3475.322.59
9 Methyl>500189.34>2.64
Indomethacin (Reference)-0.6818.30.04

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is determined using an in vitro assay. The compounds are typically screened at multiple concentrations (e.g., 0.01, 0.1, 1.0, 10, 100, and 500 µM) to calculate the half-maximal inhibitory concentration (IC₅₀). A known non-selective COX inhibitor, such as indomethacin, is used as a reference standard. The assay measures the enzymatic conversion of arachidonic acid to prostaglandins, and the inhibition of this process by the test compounds is quantified.

Anticancer Activity

The anticancer potential of these derivatives has been explored against various cancer cell lines. Notably, certain substitutions at the 2-position have been shown to impart significant cytotoxic activity.

Table 2: In Vitro Anticancer Activity Data [2]

Compound IDR-Group at 2-positionCell LineIC₅₀ (µM)
5a BenzylaminoMelanoma (MDA-MB-435)Active (GP = -31.02%)*
4x (structure not specified)Leukemia (HL-60)10.2 ± 0.20
Doxorubicin (Reference)-Leukemia (HL-60)1.08 ± 0.12

*GP (Growth Percent) indicates cell growth relative to untreated cells. A negative value indicates cell death.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan solution is measured, and the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways and Mechanism of Action

The biological activities of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.

COX-2 Inhibition Pathway

As selective COX-2 inhibitors, these compounds interfere with the inflammatory cascade by blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G A Arachidonic Acid C Prostaglandins (e.g., PGE2) A->C Catalyzes B COX-2 Enzyme B->C D Inflammation, Pain, Fever C->D Mediates E This compound Derivatives E->B Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

Anticancer Signaling Pathways

The anticancer activity of the broader class of thieno[2,3-d]pyrimidines has been linked to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] While the precise kinase targets for the 5,6-dimethyl derivatives are still under investigation, it is plausible that they share a similar mechanism of action. These receptors are critical components of signaling cascades, including the MAPK and PI3K/Akt pathways.

G cluster_0 Upstream Signaling cluster_1 Downstream Pathways cluster_2 Cellular Responses A Growth Factors (e.g., EGF, VEGF) B Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) A->B Activates C Ras/Raf/MEK/ERK (MAPK Pathway) B->C D PI3K/Akt/mTOR Pathway B->D E Cell Proliferation C->E F Cell Survival D->F G Angiogenesis D->G H This compound Derivatives H->B Inhibits

Caption: Potential inhibition of cancer signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The derivatives have demonstrated encouraging dual anti-inflammatory and anticancer activities. Future research should focus on optimizing the selectivity and potency of these compounds through further structure-activity relationship studies. Elucidating the precise molecular targets and mechanisms of action for the anticancer effects will be crucial for their advancement as clinical candidates. Additionally, in vivo studies are warranted to evaluate the efficacy and safety of the most promising derivatives in preclinical models of inflammation and cancer.

References

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one crystal structure analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and Its Analogs

This technical guide offers a comprehensive overview of the crystal structure analysis of thieno[2,3-d]pyrimidine derivatives, with a specific focus on this compound and its close structural analog, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from its N-methylated derivative to provide a thorough analysis of the molecular architecture and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antibacterial, and antiviral agents[1][2][3]. The compound this compound and its derivatives have been specifically explored as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their therapeutic potential in inflammation and pain management[4].

Crystallographic Data of a Close Analog: 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

The crystal structure of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, a closely related derivative, has been determined by single-crystal X-ray diffraction. The crystallographic data provides valuable insights into the geometry and packing of this class of molecules. The thienopyrimidine ring system in this compound is nearly planar[5]. The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions between inversion-related pairs of molecules[5].

Table 1: Crystallographic Data for 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one [5]

ParameterValue
Chemical FormulaC₉H₁₀N₂OS
Formula Weight194.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.027 (3)
b (Å)10.706 (5)
c (Å)10.907 (3)
β (°)97.333 (3)
Volume (ų)929.7 (6)
Z4
RadiationCu Kα
Temperature (K)293
Crystal Size (mm)0.42 × 0.36 × 0.28

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives generally follows a multi-step reaction scheme. A common starting material is 2-amino-4,5-dimethylthiophene-3-carboxylate[4].

A representative synthetic route involves:

  • Synthesis of the intermediate 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This is typically achieved by reacting the starting thiophene derivative with a suitable cyclizing agent.

  • Functionalization at the 2-position: The amino group at the 2-position can be further modified. For instance, a reaction with various benzoyl chlorides in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) can yield N-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzamide derivatives[4].

The synthesized compounds are then purified, often by recrystallization, and characterized using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry[2][4].

Single-Crystal Growth and X-ray Diffraction Analysis

The following protocol is based on the methodology used for the analysis of 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one and is representative for this class of compounds[5].

  • Crystallization: Crystals suitable for single-crystal X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, recrystallization from chloroform at room temperature yielded suitable crystals[5].

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Cu Kα).

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure. The structure is typically solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in geometrically idealized positions and treated as riding on their parent atoms[5].

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow from the synthesis of the compound to the final analysis of its crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis A Starting Materials B Chemical Reaction A->B C Purification (e.g., Recrystallization) B->C D Slow Evaporation C->D Pure Compound E Data Collection D->E Single Crystal F Structure Solution E->F G Structure Refinement F->G H Crystallographic Data (Tables) G->H I Molecular Structure Visualization G->I G A Cell Membrane Phospholipids B Arachidonic Acid A->B   Phospholipase A2 C COX-2 Enzyme B->C D Prostaglandin H2 C->D E Prostaglandins (PGE2, etc.) D->E F Inflammation, Pain, Fever E->F G This compound (Selective COX-2 Inhibitor) G->C Inhibition

References

Spectroscopic and Mechanistic Insights into 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Spectroscopic and Biological Profile of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This technical guide provides an in-depth analysis of the spectroscopic properties and relevant biological context of this compound, a heterocyclic compound of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and medicinal chemistry fields.

Core Spectroscopic Data

Spectroscopic Technique2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Data
¹H NMR (CDCl₃, δ ppm) 10.736 (s, 1H, 3-NH), 6.380 (s, 2H, 2-NH₂), 2.462 (s, 3H, 6-CH₃), 2.188 (s, 3H, 5-CH₃)[1]
Mass Spec (ESI-MS, m/z) 195.05 (M⁺ + 1, 100%)[1]

Experimental Protocols

The synthesis and spectroscopic analysis of thieno[2,3-d]pyrimidine derivatives follow established chemical and analytical methodologies.

Synthesis of Thieno[2,3-d]pyrimidine Core

The synthesis of the thieno[2,3-d]pyrimidine scaffold is typically achieved through a multi-step process. A common route involves the Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the pyrimidinone ring.

For instance, the synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the cyclization of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with cyanamide in the presence of concentrated hydrochloric acid.[1] The parent compound, this compound, can be synthesized by the cyclization of 2-amino-4,5-dimethylthiophene-3-carboxamide with formic acid.

Spectroscopic Analysis Protocols

Standard protocols are employed for the spectroscopic characterization of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets or as a mull in a suitable medium like Nujol.

  • Mass Spectrometry (MS) : Mass spectra are generally acquired using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Biological Context: Inhibition of COX-2 Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[1] The COX-2 enzyme is a key mediator in the inflammatory cascade and is implicated in various pathological conditions, including cancer.

The COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂).[2] PGH₂ is subsequently converted by various synthases into a range of prostaglandins, including prostaglandin E₂ (PGE₂). PGE₂ can then bind to its receptors on the cell surface, initiating downstream signaling cascades that promote inflammation, cell proliferation, and angiogenesis, and inhibit apoptosis.[3][4] By inhibiting COX-2, compounds like this compound can block the production of these pro-inflammatory and pro-tumorigenic mediators.

Visualizing the Experimental Workflow and Signaling Pathway

To clearly illustrate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Amino-4,5-dimethylthiophene-3-carboxamide cyclization Cyclization start->cyclization reagent Formic Acid reagent->cyclization product This compound cyclization->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Structural Data nmr->data ir->data ms->data

Caption: Experimental workflow for synthesis and analysis.

cox2_pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E₂ (PGE₂) pges->pge2 receptor PGE₂ Receptor pge2->receptor signaling Downstream Signaling (Inflammation, Cell Growth, Angiogenesis) receptor->signaling inhibitor This compound inhibitor->cox2

Caption: COX-2 signaling pathway and point of inhibition.

References

CAS number for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This technical guide provides a comprehensive overview of the chemical compound this compound, including its chemical identity, synthesis, and biological activities. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for this compound is 18593-44-7 .[1] This unique identifier is essential for database searches and regulatory purposes. Additional details are summarized in the table below.

IdentifierValueReference
CAS Number 18593-44-7[1]
Molecular Formula C₈H₈N₂OS[1]
Molecular Weight 180.23 g/mol [1][2]
Physical Form Solid
Storage 2-8°C, dry and sealed from light[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been described in the scientific literature. A general synthetic scheme involves the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with an appropriate reagent to form the pyrimidinone ring.

One reported method for the synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives is outlined below.[3]

Experimental Protocol: Synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives[3]
  • Starting Material: 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 7).

  • Dissolution: Dissolve Compound 7 (0.002 mol, 0.390 g) in 5 mL of dimethylformamide (DMF) in a round-bottom flask with constant stirring.

  • Cooling: Cool the mixture to room temperature and then place it in an ice bath (0-5ºC).

  • Addition of NaH: Add sodium hydride (NaH) (0.008 mol, 0.192 g) to the cooled mixture.

  • Stirring: Stir the mixture for one hour.

  • Addition of Acyl Chloride: Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 0.003 mol, 0.35 mL) dropwise with a syringe.

  • Reaction: Stir the reaction mixture for 24 hours.

  • Neutralization and Extraction: Neutralize the reaction mixture with a diluted sodium hydroxide (NaOH) solution (10%) and extract with ice.

The synthesis pathway for derivatives of this compound can be visualized as follows:

Synthesis_Pathway A 2-amino-4,5-dimethyl- thiophene-3-carboxamide B 2-acetylamino-4,5-dimethyl- thiophene-3-carboxamide A->B Acetic anhydride D 2-amino-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one A->D Formamide C 5,6-dimethyl-2-methyl- thieno[2,3-d]pyrimidin-4(3H)-one B->C K2CO3, Ethanol E Substituted 2-aroyl-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one D->E ArCOCl, NaH, DMF

Synthesis of this compound derivatives.

Biological Activity and Applications

Thieno[2,3-d]pyrimidine derivatives, including this compound, have garnered significant interest due to their diverse biological activities.[4][5] They are considered bioisosteres of quinazolines and purine nucleobases, suggesting potential for similar biological effects.[6]

Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after as they may have fewer gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

The inhibitory activity is typically evaluated in vitro against human COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds.

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.

  • Test Compounds: Synthesized this compound derivatives are screened at various concentrations (e.g., 0.01, 0.1, 1.0, 10, 100, and 500 μM).

  • Positive Control: A known COX inhibitor, such as indomethacin, is used as a reference.

  • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandins, which is catalyzed by the COX enzymes. The inhibition of this conversion by the test compounds is quantified.

  • Data Analysis: IC₅₀ values are calculated from the concentration-response curves. The selectivity index (SI) is determined as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

The signaling pathway involving COX enzymes is depicted below:

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inhibitor 5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-one Derivatives Inhibitor->COX2 Inhibition

Inhibition of the COX-2 pathway by thienopyrimidine derivatives.

A study on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives reported the following inhibitory activities:[3]

CompoundSubstituentCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)
5 p-fluorophenyl202.9642.194.81
Indomethacin (Control)0.6818.30.04

Compound 5, with a para-fluorophenyl substituent, was identified as the most potent and selective inhibitor in this series, showing promise as a lead molecule for further development.[3]

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also been explored for their potential as anticancer agents.[5][6][7] Their cytotoxic effects have been evaluated against various human cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) and a normal human cell line (e.g., HL-7702 - liver) are used.[6]

  • Test Compounds: The synthesized compounds are tested at various concentrations.

  • Positive Control: A known anticancer drug, such as camptothecin or 5-Fluorouracil, is used as a reference.[6][8]

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined.

A study on 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones reported the following cytotoxic activities against the A549 human non-small cell lung cancer cell line:[6]

CompoundIC₅₀ against A549 (μM)
15 0.94

Compound 15 demonstrated the most potent anti-proliferative effect against the A549 cell line with no toxicity to normal human liver cells.[6] Further studies, including cell clone formation assays and apoptosis analysis, supported its potential as an anticancer agent.[6]

Conclusion

This compound and its derivatives represent a versatile scaffold in medicinal chemistry. The available data strongly support their potential as selective COX-2 inhibitors for anti-inflammatory therapy and as potent agents for cancer treatment. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in this class of compounds. Further optimization of the lead compounds could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the core molecule, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, and its derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. This document details experimental protocols, presents quantitative biological data, and visualizes key pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Thieno[2,3-d]pyrimidines are bioisosteres of purines and have garnered significant attention for their therapeutic potential, particularly in oncology and inflammatory diseases. The fusion of a thiophene ring to a pyrimidine core creates a planar, aromatic system that can effectively interact with various biological targets. The specific compound, this compound, serves as a crucial starting point for the development of potent and selective inhibitors of key enzymes involved in disease progression, such as cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR). This guide will provide an in-depth exploration of the chemical and biological landscape of this promising class of molecules.

Chemical Synthesis

The synthesis of the this compound core typically involves a two-step process: the construction of the 2-amino-4,5-dimethylthiophene-3-carbonitrile precursor, followed by the cyclization to form the pyrimidinone ring.

Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

The key intermediate, 2-amino-4,5-dimethylthiophene-3-carbonitrile, is synthesized via the Gewald reaction. This multi-component reaction involves the condensation of a ketone (butanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is as follows:

  • To a well-stirred mixture of butanone (7.21 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (100 ml), add elemental sulfur (3.2 g, 0.1 mol).

  • Cool the reaction mixture and add diethylamine (5 ml) with vigorous stirring over one minute.

  • Stir the reaction mixture at 60°C for 1 hour.[1]

  • Evaporate the solvent under reduced pressure.

  • Pour the residue into crushed ice.

  • Collect the solid precipitate by filtration and purify by column chromatography to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile.[1]

Synthesis of this compound

The final cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one ring is achieved by reacting the 2-amino-4,5-dimethylthiophene-3-carbonitrile intermediate with a suitable one-carbon source, such as formamide or formic acid.

Experimental Protocol:

A general procedure for this type of cyclization is as follows:

  • A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.66 g, 10 mmol) and freshly distilled formamide (20 mL) is heated at 180°C for 4 hours.[2]

  • After cooling, the mixture is poured into ice-water and stirred for an additional hour.[2]

  • The resulting precipitate is collected by filtration and recrystallized from ethanol to give this compound.[2]

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant inhibitory activity against several key enzymes implicated in cancer and inflammation.

Cyclooxygenase-2 (COX-2) Inhibition

Several 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as selective COX-2 inhibitors. COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Quantitative Data for COX-2 Inhibition:

CompoundSubstituent at Position 2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5 p-Fluorophenyl202.9642.194.81
6 Phenyl>500110.12>4.54
8 o-Trifluoromethylphenyl>500125.29>3.99
9 2-Naphthyl>500145.67>3.43
Indomethacin (Control) -0.6818.30.04

Data sourced from the Indian Journal of Pharmaceutical Education and Research.[3]

Signaling Pathway for COX-2 in Inflammation:

COX2_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation mediates Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine Inhibitor->COX-2 inhibits

Caption: COX-2 pathway in inflammation and its inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

The thieno[2,3-d]pyrimidine scaffold is also a known pharmacophore for the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, making it an effective target for anticancer therapies. While specific data for 5,6-dimethyl derivatives is limited, other substituted thieno[2,3-d]pyrimidines have demonstrated potent DHFR inhibition.

Quantitative Data for DHFR Inhibition by Related Thieno[2,3-d]pyrimidines:

CompoundHuman DHFR IC50 (µM)
Compound 7 0.56
Methotrexate (Control) 0.003

Data for 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, sourced from ACS Medicinal Chemistry Letters.[4]

Signaling Pathway for DHFR in Nucleotide Synthesis:

DHFR_Pathway DHFR Pathway in Nucleotide Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR THF THF DHFR->THF reduces Tetrahydrofolate (THF) Tetrahydrofolate (THF) Thymidylate Synthase Thymidylate Synthase dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase substrate DNA Synthesis DNA Synthesis dTMP->DNA Synthesis precursor Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine Inhibitor->DHFR inhibits DHF DHF DHF->DHFR substrate THF->Thymidylate Synthase co-factor

Caption: DHFR's role in nucleotide synthesis and its inhibition.

Experimental Workflow for Drug Discovery

The discovery and development of novel thieno[2,3-d]pyrimidine-based inhibitors follow a structured workflow, from initial synthesis to preclinical evaluation.

Workflow for Synthesis and Screening:

Drug_Discovery_Workflow Drug Discovery Workflow for Thieno[2,3-d]pyrimidine Inhibitors cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Precursor Synthesis Precursor Synthesis Cyclization Cyclization Precursor Synthesis->Cyclization Purification & Characterization Purification & Characterization Cyclization->Purification & Characterization Primary Assay (e.g., Enzyme Inhibition) Primary Assay (e.g., Enzyme Inhibition) Purification & Characterization->Primary Assay (e.g., Enzyme Inhibition) Secondary Assay (e.g., Cell-based) Secondary Assay (e.g., Cell-based) Primary Assay (e.g., Enzyme Inhibition)->Secondary Assay (e.g., Cell-based) Selectivity Profiling Selectivity Profiling Secondary Assay (e.g., Cell-based)->Selectivity Profiling Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship (SAR)->ADME/Tox Profiling SAR-guided Synthesis SAR-guided Synthesis ADME/Tox Profiling->SAR-guided Synthesis Preclinical Candidate Preclinical Candidate ADME/Tox Profiling->Preclinical Candidate SAR-guided Synthesis->Precursor Synthesis Iterative Improvement

Caption: General workflow for thienopyrimidine drug discovery.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as selective inhibitors of COX-2 and DHFR, key targets in inflammation and oncology. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the optimization of this scaffold for potency, selectivity, and pharmacokinetic properties is warranted and holds the promise of delivering next-generation therapies for a range of diseases. This guide provides a foundational resource to aid researchers in this endeavor.

References

Initial Bioactivity Screening of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core scaffold. This document consolidates key findings on its primary bioactivities, details the experimental methodologies used for its evaluation, and illustrates the relevant biological pathways. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this heterocyclic system.

Core Bioactivities: Anticancer and Anti-inflammatory Potential

Initial screening of derivatives based on the this compound scaffold has revealed two primary areas of significant biological activity: anticancer (cytotoxic) effects and inhibition of cyclooxygenase (COX) enzymes , indicating anti-inflammatory potential.

Anticancer and Cytotoxic Activity

Various derivatives of the thieno[2,3-d]pyrimidine core have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The National Cancer Institute (NCI) has screened some of these compounds against its panel of 60 human cancer cell lines.

One of the most active compounds identified is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which has shown broad cytotoxic activity across numerous cancer cell lines.[1][2][3] Notably, it exhibited a significant growth-inhibitory effect on the MDA-MB-435 melanoma cell line, with a Growth Percent (GP) of -31.02%, indicating cell lethality.[1][2][3] Other derivatives have also shown promising activity against breast cancer cell lines such as MCF-7.[4]

Table 1: Summary of Anticancer Activity for a Key Derivative

CompoundCancer Cell LineActivity MetricResult
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma (MDA-MB-435)Growth Percent (GP)-31.02%
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMean across NCI-60 PanelMean Growth Percent51.01%
Cyclooxygenase (COX) Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[5] These enzymes are key to the biosynthesis of prostaglandins from arachidonic acid and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

A study on 2-substituted derivatives of the core compound found that a derivative with a para-fluorophenyl substituent was the most potent, showing selectivity for COX-2 over COX-1.[5]

Table 2: In Vitro COX Inhibition Data for a Lead Derivative

CompoundTarget EnzymeIC50 (μM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneCOX-1202.964.81
COX-242.19
Indomethacin (Control)COX-10.680.04
COX-218.3

Experimental Protocols

This section details the methodologies for the key experiments cited in the initial screening of the this compound core.

In Vitro Anticancer Screening (NCI-60 Protocol)

The NCI-60 screen is a two-stage process to identify and characterize novel anticancer compounds.

Stage 1: Single High-Dose Screening

  • Cell Culture: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Compound Addition: The test compound is solubilized in DMSO and added to the plates at a single concentration of 10⁻⁵ M.

  • Incubation: The plates are incubated for 48 hours.

  • Cell Viability Assay (SRB Assay):

    • Cells are fixed with trichloroacetic acid (TCA).

    • After washing, the fixed cells are stained with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • Unbound dye is washed away, and the bound dye is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated relative to a no-drug control and a time-zero control. Compounds meeting specific threshold inhibition criteria proceed to the next stage.

Stage 2: Five-Dose Screening For compounds that show significant growth inhibition in the first stage, a five-dose response curve is generated using concentrations typically ranging from 0.01 to 100 μM. This allows for the calculation of key parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for assessing COX-1 and COX-2 inhibition is a fluorometric assay.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • COX assay buffer

    • COX cofactor working solution

    • COX probe solution

    • Recombinant COX-1 or COX-2 enzyme

    • The test compound at various concentrations (typically from 0.01 to 500 μM).

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The fluorescence kinetics are measured over a period of time (e.g., 10 minutes) at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of fluorescence increase is proportional to the COX activity. The inhibitory activity of the test compound is determined by comparing the activity in the presence of the compound to a vehicle control. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then calculated. The selectivity index is determined by the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and the biological signaling pathways relevant to the observed bioactivities of the this compound scaffold.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Lines (NCI-60 Panel) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_compound Add Test Compound (Single or Multiple Doses) plate_cells->add_compound incubate Incubate for 48h add_compound->incubate fix_cells Fix with TCA incubate->fix_cells stain_srb Stain with SRB fix_cells->stain_srb read_abs Read Absorbance stain_srb->read_abs calc_gi Calculate % Growth (GI50, TGI, LC50) read_abs->calc_gi

Caption: Workflow for In Vitro Cytotoxicity Screening.

cox_inhibition_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mix: Buffer, Cofactors, Probe add_enzyme Add COX-1 or COX-2 Enzyme reagents->add_enzyme add_inhibitor Add Test Compound (Varying Concentrations) add_enzyme->add_inhibitor add_substrate Initiate with Arachidonic Acid add_inhibitor->add_substrate measure_fluor Measure Fluorescence (Ex: 535nm, Em: 587nm) add_substrate->measure_fluor calc_ic50 Calculate IC50 Values measure_fluor->calc_ic50 calc_si Determine Selectivity Index (SI) calc_ic50->calc_si

Caption: Workflow for In Vitro COX Inhibition Assay.

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox12 COX-1 / COX-2 aa->cox12 pgg2 PGG2 cox12->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGs) (Inflammation, Pain) pgh2->prostaglandins thromboxanes Thromboxanes (TXs) (Platelet Aggregation) pgh2->thromboxanes inhibitor This compound Derivatives inhibitor->cox12 Inhibition

Caption: Arachidonic Acid to Prostaglandin Signaling Pathway.

egfr_signaling_pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr ras_raf_mek_erk RAS-RAF-MEK-ERK (MAPK Pathway) egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway egfr->pi3k_akt_mtor proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Survival / Anti-apoptosis ras_raf_mek_erk->survival invasion Invasion & Metastasis ras_raf_mek_erk->invasion pi3k_akt_mtor->proliferation pi3k_akt_mtor->survival inhibitor Potential Target for Thienopyrimidine Derivatives inhibitor->egfr Inhibition

Caption: Simplified EGFR Signaling Pathway in Cancer.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases, making it a privileged structure in the design of various therapeutic agents.[1][2] This guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of thieno[2,3-d]pyrimidine derivatives, with a focus on their applications in oncology.

Synthetic Strategies

The construction of the thieno[2,3-d]pyrimidine scaffold predominantly involves the annulation of a pyrimidine ring onto a pre-existing thiophene core.[3][4] A common and versatile starting point is the Gewald reaction, which efficiently produces 2-aminothiophene precursors.[5][6] These precursors can then undergo cyclization with various reagents to form the fused pyrimidine ring.

A prevalent synthetic route involves the reaction of 2-aminothiophene-3-carbonitriles with reagents like formamide or orthoesters to yield the 4-aminothieno[2,3-d]pyrimidine core.[3] Alternatively, 2-aminothiophene-3-carboxylates can be used to generate thieno[2,3-d]pyrimidin-4-ones.[3] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for some of these transformations.[5]

Biological Activities and Therapeutic Targets

Thieno[2,3-d]pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Their anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[7][8]

Kinase Inhibition

The thieno[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[7] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[9] Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 17f demonstrated an IC50 value of 0.23 µM against VEGFR-2, comparable to the standard drug sorafenib.[9]

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy.[10][11] Thieno[2,3-d]pyrimidine-based compounds have been developed as inhibitors of both wild-type and mutant forms of EGFR, such as the T790M mutation which confers resistance to first-generation inhibitors.[11][12] Compound 7a was identified as a promising dual inhibitor of both EGFR wild-type and EGFRT790M.[10][13][14]

Other Kinase Targets: Beyond VEGFR-2 and EGFR, thieno[2,3-d]pyrimidines have been shown to inhibit other kinases, including phosphoinositide 3-kinase (PI3K), FMS-like tyrosine kinase 3 (FLT3), and receptor-interacting protein kinase 2 (RIPK2).[15][16][17]

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs.[8] Certain hexahydrobenzo[10][15]thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as topoisomerase II inhibitors. Compound 8 from one such study exhibited potent topoisomerase II inhibitory activity with an IC50 of 41.67 µM, outperforming the standard drug etoposide.[8]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with BRCA mutations.[18] The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, a related heterocyclic system, has demonstrated PARP inhibitory activity, highlighting the potential for thieno-fused pyrimidines in this area.[19]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and molecular targets.

CompoundTargetIC50 (µM)Cell Line(s)Reference
17f VEGFR-20.23-[9]
17f -2.80HCT-116[9]
17f -4.10HepG2[9]
7a EGFRWT0.088-[12]
7a EGFRT790M0.092-[12]
7a -9.31HepG2[12]
7a -16.02PC3[12]
5b EGFRWT0.037-[11]
5b EGFRT790M0.204-[11]
5b -22.66MCF-7[11]
5b -17.79A549[11]
8 Topoisomerase IIα41.67-[8]
15 -0.94A549[20]
14 -22.12MCF-7[21]
13 -22.52MCF-7[21]
9 -27.83MCF-7[21]
12 -29.22MCF-7[21]

Experimental Protocols

General Synthesis of 4-Aminothieno[2,3-d]pyrimidines

A common synthetic route to 4-aminothieno[2,3-d]pyrimidines starts from a substituted 2-aminothiophene-3-carbonitrile. The thiophene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine. This intermediate is then cyclized with an appropriate aniline derivative in a Dimroth rearrangement to yield the final 4-substituted-aminothieno[2,3-d]pyrimidine.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases (e.g., VEGFR-2, EGFR) is typically determined using an in vitro kinase assay. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, which is converted to formazan by viable cells. The absorbance of the formazan product is measured, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives and a general experimental workflow for their synthesis and evaluation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine->VEGFR2 Inhibits Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration PLCg->Endothelial_Cell_Proliferation Akt Akt PI3K->Akt Akt->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Binds Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_Pyrimidine->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Experimental_Workflow Start Starting Materials (e.g., 2-Aminothiophene) Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Biological Evaluation Purification->In_Vitro_Assays Kinase_Assay Kinase Inhibition Assay In_Vitro_Assays->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) In_Vitro_Assays->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vitro assessment of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a selective inhibitor of Cyclooxygenase-2 (COX-2). The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5][6][7] Specifically, this compound and its derivatives have been identified as potential selective COX-2 inhibitors.[1][8] The following protocols describe a robust enzymatic assay to determine the inhibitory potency (IC₅₀) and selectivity of this compound for COX-2 over COX-1.

Introduction

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in inflammation and pain.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] The compound this compound has been investigated for its potential to selectively inhibit COX-2.[1] This document outlines the in vitro methodology to quantify this inhibitory activity.

Signaling Pathway

COX_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PLA2 PLA₂ PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Test_Compound 5,6-dimethylthieno [2,3-d]pyrimidin-4(3H)-one Test_Compound->COX2

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of the test compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Buffers) Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Prepare_Compound Prepare Test Compound (Serial Dilutions) Prepare_Compound->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Quantify_Product Quantify Prostaglandin Product (e.g., EIA) Stop_Reaction->Quantify_Product Calculate_Inhibition Calculate Percent Inhibition Quantify_Product->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Values Calculate_Inhibition->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI

References

Application Notes and Protocols for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows compounds based on this scaffold to interact with a variety of biological targets, making them promising candidates for drug development. Numerous derivatives of thieno[2,3-d]pyrimidine have demonstrated a wide range of pharmacological activities, including potent anticancer effects. These compounds have been shown to target various components of cellular signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and intracellular signaling molecules (e.g., PI3K).

This document provides detailed application notes and experimental protocols for the study of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its closely related derivatives in cancer cell lines. While extensive data on the parent compound is limited in publicly available literature, this guide consolidates findings on its most studied analogs, offering a comprehensive resource for investigating its potential as an anticancer agent.

Quantitative Data Presentation

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on 2-substituted analogs.

Table 1: Antiproliferative Activity of 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cancer TypeCell LineActivity MetricValueReference
MelanomaMDA-MB-435Growth Percent (GP)-31.02%[1]
Breast CancerMDA-MB-435Growth Percent (GP)-31.02%[1]
Mean Activity NCI-60 Panel Mean Growth 51.01%

Note: A Growth Percent (GP) of -31.02% indicates significant cell growth inhibition and potential cytotoxicity.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

CompoundSubstituent at C2COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Derivative 5 p-fluorophenyl202.9642.194.81[2]
Indomethacin (Reference Drug)0.6818.30.04[2]

Note: The inhibition of COX-2 is a relevant target in some cancers. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.

Mechanism of Action & Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. Key signaling pathways implicated include the inhibition of receptor tyrosine kinases and modulation of apoptotic regulatory proteins.

Apoptosis Induction Pathway

Many thieno[2,3-d]pyrimidine derivatives trigger programmed cell death (apoptosis). This is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like Caspase-3.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Thienopyrimidine Thienopyrimidine Bcl2 Bcl-2 Thienopyrimidine->Bcl2 Inhibits Bax Bax Thienopyrimidine->Bax Promotes Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest M->G1 Thienopyrimidine Thienopyrimidine Thienopyrimidine->Arrest Induces G Start Cell Culture Treat Treat cells with Thienopyrimidine derivative Start->Treat MTT Cell Viability Assay (MTT) Treat->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Western Protein Analysis (Western Blot) Treat->Western Data Data Analysis MTT->Data Apoptosis->Data CellCycle->Data Western->Data End Conclusion Data->End

References

Application Notes and Protocols for the Cytotoxicity Assay of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic potential of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidines are recognized for their structural similarity to purines, enabling them to interact with a variety of biological targets, and have been investigated for their potential as anticancer agents. This document details the available, albeit limited, cytotoxicity data for a closely related derivative and outlines standard protocols for assessing the cytotoxic activity of the parent compound. Additionally, a proposed mechanism of action is presented based on the known activities of similar thienopyrimidine derivatives.

Data Presentation

The NCI-60 screen utilizes a Growth Percent (GP) metric. A GP of 0 indicates no net growth, while a negative GP value signifies cell death. The derivative 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated notable activity against the melanoma cell line MDA-MB-435, with a Growth Percent of -31.02% [1]. This indicates a significant cytotoxic effect on this particular cell line.

CompoundCell LineCancer TypeActivity MetricValue
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435MelanomaGrowth Percent-31.02%[1]

Note: The presented data is for a derivative. Further testing is required to determine the specific cytotoxicity of this compound.

Experimental Protocols

To evaluate the cytotoxic activity of this compound, standard in vitro assays such as the MTT or Sulforhodamine B (SRB) assays are recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA and serum proteins.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Compound Preparation (Serial Dilutions) start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay_specific Assay-Specific Steps (MTT or SRB) incubation->assay_specific read_plate Read Absorbance (Microplate Reader) assay_specific->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: Workflow of a typical in vitro cytotoxicity assay.

Proposed Signaling Pathway for Thieno[2,3-d]pyrimidine-Mediated Cytotoxicity

Based on studies of related thienopyrimidine derivatives, a potential mechanism of action for this compound involves the inhibition of key cellular kinases and the subsequent induction of apoptosis.

G cluster_compound Compound Action cluster_cellular_targets Potential Cellular Targets cluster_downstream_effects Downstream Effects cluster_outcome Cellular Outcome compound This compound kinase Protein Kinases (e.g., VEGFR, ROCK) compound->kinase Inhibition other_targets Other Cellular Targets compound->other_targets signal_inhibition Inhibition of Pro-Survival Signaling Pathways kinase->signal_inhibition cell_cycle Cell Cycle Arrest signal_inhibition->cell_cycle apoptosis Apoptosis signal_inhibition->apoptosis cell_cycle->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Proposed mechanism of thienopyrimidine cytotoxicity.

References

Application Notes and Protocols for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a promising heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As a bioisostere of purine, this scaffold is a key component in a variety of therapeutic agents, including those with anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This document focuses on the application of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives in anti-inflammatory research, providing detailed application notes, experimental protocols, and a summary of key quantitative data. The primary mechanism of anti-inflammatory action for many of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli, and a key mediator of this process is prostaglandin E2 (PGE2). The synthesis of PGE2 is dependent on the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and is upregulated during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects such as gastrointestinal issues. Therefore, the development of selective COX-2 inhibitors is a key focus in anti-inflammatory drug discovery. Derivatives of this compound have been identified as potent and selective inhibitors of COX-2.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Thienopyrimidine This compound Derivatives Thienopyrimidine->COX2 Inhibition

Caption: COX-2 Inhibition Pathway by Thienopyrimidine Derivatives.

Additional Anti-Inflammatory Mechanisms

Beyond direct COX-2 inhibition, derivatives of the broader thieno[2,3-d]pyrimidine class have been shown to exert anti-inflammatory effects through other molecular pathways. These include the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This is achieved by targeting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2]

NFkB_Pathway cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Frees IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->MAPK Inhibition of Phosphorylation

Caption: MAPK Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various this compound derivatives and related compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data [1]

CompoundSubstituent at Position 2COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5 p-fluorophenyl202.9642.194.81
6 Phenyl>500125.12>4.00
8 p-fluorobenzyl>500250.00>2.00
9 Benzyl>500>500-
Indomethacin (Control) -0.6818.30.04

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [3]

CompoundDose (mg/kg)% Inhibition of Edema (1h)% Inhibition of Edema (2h)% Inhibition of Edema (3h)% Inhibition of Edema (4h)
4a 1030323569
4c 10353642-
4e 1028303361
4f 1032333871
4i 1029313463
Diclofenac Sodium (Control) 1038424875

Table 3: Effect on PGE2 Levels in Blood Serum of Rats [3]

CompoundDose (mg/kg)PGE2 Concentration (pg/mL)
4c 1019
Diclofenac Sodium (Control) 1012
Control (Carrageenan only) -45

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Indomethacin (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin detection

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control (indomethacin) at concentrations ranging from 0.01 to 500 μM.[1]

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

  • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period to allow for prostaglandin production.

  • Stop the reaction and measure the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Selectivity Index (SI) as the ratio of COX-1 IC50 to COX-2 IC50.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.

Paw_Edema_Workflow Start Animal Acclimatization Grouping Group Animals (n=6-8 per group) Start->Grouping Dosing Administer Test Compound, Vehicle, or Positive Control (e.g., Diclofenac) Orally Grouping->Dosing Wait Wait for 30-60 minutes Dosing->Wait Initial_Measurement Measure Initial Paw Volume (Plethysmometer) Wait->Initial_Measurement Induction Inject Carrageenan into Sub-plantar Region of Right Hind Paw Initial_Measurement->Induction Time_Points Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan Induction->Time_Points Data_Analysis Calculate % Inhibition of Edema Time_Points->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Diclofenac sodium (positive control)

  • 1% (w/v) Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: a control group, a positive control group, and test groups for different doses of the compounds.[3]

  • Administer the test compounds and diclofenac sodium orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of Inflammatory Mediators in Macrophages

Objective: To assess the effect of test compounds on the production of NO, PGE2, and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent for NO measurement

  • ELISA kits for PGE2, TNF-α, and IL-6

Procedure:

  • Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • PGE2 and Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of PGE2, TNF-α, and IL-6 using specific ELISA kits according to the manufacturer's protocols.

  • Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK

Objective: To investigate the effect of test compounds on the expression and activation of key inflammatory proteins.

Materials:

  • RAW 264.7 cells treated as described above

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, p65, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK.

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives represent a valuable class of compounds for anti-inflammatory research. Their primary mechanism of action through selective COX-2 inhibition, coupled with potential effects on other inflammatory pathways like NF-κB and MAPK, makes them attractive candidates for the development of novel anti-inflammatory agents with improved safety profiles. The protocols and data presented here provide a comprehensive guide for researchers interested in exploring the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for Cell-Based Assays of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives in cell-based assays. The focus is on assessing their potential as anti-inflammatory and anti-cancer agents.

Anti-Inflammatory Activity Assessment

Thieno[2,3-d]pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The following protocols are designed to evaluate the anti-inflammatory potential of novel this compound derivatives.

Signaling Pathway: Arachidonic Acid Metabolism and Inflammation

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Stomach Stomach Lining Protection PGs_phys->Stomach Platelets Platelet Aggregation PGs_phys->Platelets Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Derivatives This compound Derivatives Derivatives->COX2 Inhibition

Caption: COX-1 and COX-2 signaling pathways in inflammation.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available screening kits and published literature.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric substrate.

  • Assay buffer.

  • Test compounds dissolved in DMSO.

  • Reference inhibitors (e.g., Indomethacin, Celecoxib).[3]

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compounds or reference inhibitors to the wells. Include wells with no inhibitor as a control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 10 minutes at 37°C.

  • Add a colorimetric substrate to detect the prostaglandin product.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Derivative 1202.9642.194.81
Derivative 2>500150.34>3.33
Indomethacin (Ref.)0.6818.30.04

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]

Anti-Cancer Activity Assessment

Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[4][5] Their mechanisms of action can include kinase inhibition (e.g., VEGFR-2), microtubule disruption, and induction of apoptosis.[5][6]

Experimental Workflow: Anti-Cancer Screening Cascade

The following diagram outlines a typical workflow for screening compounds for anti-cancer activity.

cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Mechanism of Action Studies Start Compound Library (Thienopyrimidine Derivatives) Viability Cell Viability Assay (MTT, SRB) Start->Viability Colony Colony Formation Assay Viability->Colony Apoptosis Apoptosis Assay (Annexin V) Viability->Apoptosis CellCycle Cell Cycle Analysis Viability->CellCycle Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Apoptosis->Kinase Western Western Blot (Apoptotic Markers) CellCycle->Western

Caption: Workflow for anti-cancer drug screening.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

Objective: To determine the IC50 of test compounds in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116).[4][5]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Humidified 5% CO2 incubator at 37°C.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Shake the plates for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Data Presentation: Anti-Proliferative Activity
CompoundCell LineIC50 (µM)
Derivative 15A549 (Lung Cancer)0.94
Derivative 19MCF-7 (Breast Cancer)5.2
Derivative 17fHCT-116 (Colon Cancer)2.80
Derivative 17fHepG2 (Liver Cancer)4.10
Sorafenib (Ref.)HCT-116 (Colon Cancer)3.50
Sorafenib (Ref.)HepG2 (Liver Cancer)5.20

Data compiled from published studies on thieno[2,3-d]pyrimidine derivatives.[4][5]

Experimental Protocol: Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for assessing the inhibition of VEGFR-2 kinase activity.

Objective: To determine the IC50 of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase.

  • Kinase buffer.

  • ATP.

  • Biotinylated peptide substrate.

  • Test compounds dissolved in DMSO.

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665).

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in kinase buffer. Prepare serial dilutions of the test compounds.

  • Enzymatic Reaction: Dispense the test compound or control into the wells of a 384-well plate. Add the kinase solution. Initiate the reaction by adding a solution containing ATP and the biotinylated substrate.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection process. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition. Calculate IC50 values from the dose-response curve.

Data Presentation: Kinase Inhibition
CompoundVEGFR-2 IC50 (µM)
Derivative 17f0.23
Sorafenib (Ref.)0.23

Data from a study on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors.[5]

Signaling Pathway: VEGFR-2 in Angiogenesis

The diagram below shows a simplified representation of the VEGFR-2 signaling pathway, a key regulator of angiogenesis, which is the formation of new blood vessels. This process is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy.

VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cell Proliferation, Migration, Survival P2->P3 P4 Angiogenesis P3->P4 Derivatives Thienopyrimidine Derivatives Derivatives->P1 Inhibition

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

References

Application Notes and Protocols for the Development of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, primarily due to its structural similarity to the native purine ring. This makes it an effective bioisostere capable of competing for the ATP-binding sites of various protein kinases.[1][2] Derivatives of this scaffold, particularly 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The versatility of this core structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel analogs based on the this compound core. Detailed protocols for chemical synthesis and key biological assays are provided, along with structure-activity relationship (SAR) data to guide future drug discovery efforts.

I. Chemical Synthesis

The synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives is a well-established process. A common and effective route begins with the Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to build the pyrimidinone ring. Further modifications can be made to introduce diversity at various positions.

General Synthesis Workflow

Synthesis_Workflow A Starting Materials (Ketone, Malononitrile, Sulfur) B Gewald Reaction A->B Base catalyst C 2-Amino-3-cyano-4,5-dimethylthiophene B->C D Cyclization (e.g., with Formamide or Isocyanate) C->D E This compound Core D->E F Functionalization (e.g., Chlorination) E->F G 4-Chloro Intermediate F->G H Nucleophilic Substitution (e.g., with Amines) G->H I Diverse Analogs H->I

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidine analogs.

Experimental Protocol: Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Core Scaffold)

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the core thienopyrimidine structure.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1 mole equivalent) and formamide (10 mole equivalents) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux (approximately 180-190°C) with continuous stirring.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • After completion (typically 12-16 hours), the mixture is cooled to room temperature, resulting in the precipitation of the product.

  • The precipitate is filtered, washed with cold ethanol to remove excess formamide, and then washed with water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.[5]

  • Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

II. Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have been shown to inhibit a variety of biological targets, demonstrating broad therapeutic potential. The following tables summarize the quantitative data for key targets.

Table 1: Cyclooxygenase (COX) Inhibition

These analogs have been explored as selective COX-2 inhibitors for anti-inflammatory applications.[5]

CompoundR Group (at C2)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
5 4-Fluorophenyl202.9642.194.81
6 4-Chlorophenyl>500112.16>4.45
8 Phenyl>500219.42>2.27
Indomethacin (Reference Drug)0.6818.300.04
Data sourced from a study on novel selective COX-2 inhibitors.[5]

SAR Summary for COX-2 Inhibition:

  • Substitution at the C2 position is critical for activity.

  • The presence of an electron-withdrawing group, such as a para-fluoro substituent on the phenyl ring (Compound 5), significantly enhances potency and selectivity for COX-2 compared to other derivatives.[5]

Table 2: Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and thieno[2,3-d]pyrimidines have been developed as potent inhibitors.[6][7]

CompoundR Group (on 2-phenyl ring)Inhibition of PI3Kβ (%) @ 10 µMInhibition of PI3Kγ (%) @ 10 µM
IIIa 3-OH6270
VIb 3-OH, 5-OCH₃7284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH₃50<40
IIIk 3-OCH₃<4048
Data from a comparative analysis of thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors.[6]

SAR Summary for PI3K Inhibition:

  • A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[6]

  • The addition of a methoxy group at the 5-position alongside the 3-hydroxyl group (Compound VIb) further increases inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[6][7]

  • Moving the hydroxyl group to the 4-position (Compound IIIb) leads to a significant loss of activity.[6]

Table 3: Anticancer Activity Against Human Cancer Cell Lines

The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Target/Mechanism
17f [8]HCT-116 (Colon)2.80VEGFR-2 Inhibition
17f [8]HepG2 (Liver)4.10VEGFR-2 Inhibition
15 [9]A549 (Lung)0.94Apoptosis Induction
14 [10]MCF-7 (Breast)22.12General Cytotoxicity
Doxorubicin [10]MCF-7 (Breast)30.40Reference Drug
Data compiled from multiple studies on the anticancer activity of thieno[2,3-d]pyrimidine derivatives.[8][9][10]

SAR Summary for Anticancer Activity:

  • The scaffold shows potent activity against various cancer types, including colon, liver, lung, and breast cancer.[8][9][10]

  • Specific substitutions can direct the compounds towards particular kinase targets like VEGFR-2, leading to potent anti-angiogenic and anticancer effects.[8]

  • Certain analogs have demonstrated the ability to induce apoptosis in cancer cells at sub-micromolar concentrations.[9]

III. Biological Assay Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence) indicates enzyme inhibition.[6][11]

Materials:

  • Kinase of interest (e.g., PI3K, EGFR)

  • Peptide substrate

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.

  • Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds, a positive control inhibitor, and a DMSO-only vehicle control to the appropriate wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Dispense the master mix into the wells containing the compounds.

    • Initiate the reaction by adding a specific concentration of ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Signal Detection:

    • Add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.[6]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serially Dilute Test Compounds in DMSO C Dispense Compounds into 384-well Plate A->C B Prepare Kinase/ Substrate Master Mix D Add Kinase Master Mix B->D C->D E Initiate Reaction with ATP D->E F Incubate (e.g., 60 min at 30°C) E->F G Stop Reaction & Detect Signal (e.g., ADP-Glo™) F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 Value H->I PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

References

Application Notes and Protocols for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives as selective inhibitors of Cyclooxygenase-2 (COX-2). This document includes key pharmacological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key mediator of pain and inflammatory processes.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are of significant interest as they may offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]

The thieno[2,3-d]pyrimidine scaffold has emerged as a promising core structure for the development of novel selective COX-2 inhibitors. The compound this compound and its derivatives have been synthesized and evaluated for their potential to selectively inhibit COX-2.

Data Presentation

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), and the selectivity for COX-2 is expressed as the Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

CompoundR-group at 2-positionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
5 p-fluorophenyl202.9642.194.81
6 Phenyl>500121.24>4.12
8 Amide>500103.47>4.83
9 o-trifluoromethylphenyl>500189.05>2.64
Indomethacin (Control) -0.6818.30.04

Data sourced from the Indian Journal of Pharmaceutical Education and Research.[1]

Signaling Pathway

The inhibition of COX-2 by this compound and its derivatives interferes with the inflammatory cascade. The following diagram illustrates the COX-2 signaling pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor This compound Inhibitor->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives can be achieved through a multi-step process. The general workflow is outlined below.

Synthesis_Workflow Start Butan-2-one + Ethyl Cyanoacetate + Sulfur Gewald Gewald Reaction Start->Gewald Thiophene Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Gewald->Thiophene Cyclization Cyclization with Formamide Thiophene->Cyclization Parent This compound Cyclization->Parent Substitution Substitution at 2-position Parent->Substitution Derivatives 2-substituted derivatives Substitution->Derivatives

Caption: General synthesis workflow.

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is based on the Gewald reaction.

Materials:

  • Butan-2-one

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol

  • Morpholine

Procedure:

  • In a round-bottom flask, combine equimolar amounts of butan-2-one, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add morpholine dropwise to the stirred mixture.

  • After the addition is complete, continue stirring at room temperature for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product will precipitate. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Protocol 2: Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Formamide

Procedure:

  • Heat a mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and an excess of formamide at reflux.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of 2-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5)

Materials:

  • 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • 4-fluorobenzoyl chloride

Procedure:

  • Dissolve 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in DMF in a round-bottom flask with constant stirring.[1]

  • Cool the mixture to 0-5°C in an ice bath.[1]

  • Carefully add sodium hydride to the cooled mixture and stir for one hour.[1]

  • Add 4-fluorobenzoyl chloride dropwise to the reaction mixture.[1]

  • Allow the reaction to stir for 24 hours at room temperature.[1]

  • Neutralize the reaction mixture with a dilute NaOH solution.[1]

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Indomethacin, Celecoxib)

  • 96-well plate (black or white, depending on detection method)

  • Plate reader (colorimetric or fluorometric)

Assay Workflow:

Assay_Workflow Prepare Prepare Reagents: Enzyme, Buffer, Substrate, Compounds Plate Add Enzyme, Heme, and Buffer to Plate Prepare->Plate Add_Compound Add Test Compound or Control Plate->Add_Compound Incubate_Pre Pre-incubate Add_Compound->Incubate_Pre Add_Substrate Initiate Reaction with Arachidonic Acid Incubate_Pre->Add_Substrate Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Stop Stop Reaction Incubate_Reaction->Stop Detect Detect Product Formation (Colorimetric/Fluorometric) Stop->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze

Caption: Workflow for COX inhibition assay.

Procedure:

  • Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer.

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound dilutions or the reference inhibitor to the appropriate wells. For the 100% activity control, add the vehicle (e.g., DMSO). For the blank, add buffer instead of the enzyme.

  • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate for a defined period (e.g., 5-10 minutes) at the reaction temperature.

  • Stop the reaction using a suitable reagent (e.g., a strong acid or a specific stopping agent provided in a kit).

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of selective COX-2 inhibitors. The provided data indicates that substitutions at the 2-position can modulate both the potency and selectivity of these compounds. The experimental protocols outlined in this document provide a framework for the synthesis and biological evaluation of novel derivatives, aiding in the discovery and development of new anti-inflammatory agents. Further optimization of this scaffold could lead to the identification of compounds with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and formulation of this compound.

Issue: The compound precipitates out of solution upon addition to aqueous buffers.

  • Possible Cause 1: Low intrinsic aqueous solubility.

    • Solution: The thienopyrimidine scaffold is known for its low aqueous solubility.[1][2][3] Consider the use of co-solvents, cyclodextrins, or pH adjustment to increase the apparent solubility.

  • Possible Cause 2: Change in pH upon dilution.

    • Solution: If the compound was initially dissolved in a non-buffered solvent at a specific pH, dilution into a buffer with a different pH can cause it to crash out. Ensure the final pH of the solution is one at which the compound is soluble. The pKa of the compound will be a critical parameter to determine the optimal pH range.

  • Possible Cause 3: Insufficient mixing or equilibration time.

    • Solution: Ensure vigorous mixing (e.g., vortexing, sonication) and allow sufficient time for the compound to dissolve completely. Some poorly soluble compounds may require extended equilibration periods.

Issue: Inconsistent results in biological assays.

  • Possible Cause 1: Compound precipitation in cell culture media.

    • Solution: The presence of salts and proteins in cell culture media can reduce the solubility of hydrophobic compounds. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a formulation strategy such as encapsulation in a polymer matrix or the use of cyclodextrins to maintain solubility in complex biological fluids.[4][5]

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Poorly soluble compounds can adsorb to the surfaces of plastic labware, leading to a lower effective concentration. The use of low-adhesion microplates and tubes can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the general approaches to improve the solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients like this compound. These include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or PEG 400 can increase the solubility of hydrophobic compounds.[7]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent aqueous solubility.[7][8]

  • Micellar solubilization: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions.[7]

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[4][8]

  • Nanosizing: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.[7]

Q3: Are there any specific excipients that have been successfully used for similar compounds?

A3: Yes, for the broader class of pyrazolo[3,4-d]pyrimidine and thieno[2,3-b]pyridine derivatives, which share structural similarities, the following have been reported:

  • Polymers for solid dispersions: Polyvinylpyrrolidone/vinyl acetate (PVPVA) has been used to enhance the apparent water solubility and cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives.[4]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used to solubilize thieno[2,3-b]pyridine derivatives for in vivo studies.[5]

  • Polymer matrix for nanoparticles: A cholesteryl-poly(allylamine) polymer has been used to encapsulate a potent thieno[2,3-b]pyridine derivative, leading to enhanced water solubility and a five-fold increase in potency.[5]

Data Presentation

Table 1: Solubility Enhancement Strategies for Thienopyrimidine and Related Heterocyclic Compounds

Compound ClassStrategyExcipient/MethodObserved OutcomeReference
Pyrazolo[3,4-d]pyrimidinesSolid DispersionPVPVA PolymerEnhanced apparent water solubility and improved cytotoxicity[4]
Thieno[2,3-b]pyridinesCyclodextrin InclusionHydroxypropyl-β-cyclodextrin (HP-β-CD)Enabled solubilization for in vivo pharmacokinetic profiling[5]
Thieno[2,3-b]pyridinesPolymeric NanoparticlesCholesteryl-poly(allylamine)Increased water solubility and a five-fold increase in potency[5]
Pyrazolyl-pyrimidinonesStructural ModificationReduction of crystal packing energyImproved aqueous solubility from 4.6 µM to 74 µM[1]

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent System

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., ethanol, PEG 400, or propylene glycol) ranging from 0% to 50% (v/v).

  • Solubility Determination: Add a small aliquot of the DMSO stock solution to each co-solvent mixture to a final desired concentration.

  • Equilibration: Vortex each solution for 1 minute and then incubate at room temperature for 24 hours to allow for equilibration.

  • Analysis: After equilibration, visually inspect for any precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method such as HPLC-UV.

Protocol 2: Feasibility of Solubilization using Cyclodextrins

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether β-cyclodextrin) at various concentrations (e.g., 0-20% w/v) in the desired aqueous buffer.

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, filter the suspensions through a 0.22 µm filter to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram. The slope of this diagram can provide information about the complexation efficiency.

Mandatory Visualizations

Solubility_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Initial Screening cluster_2 Advanced Formulation cluster_3 Evaluation start Poor Aqueous Solubility of This compound screen_ph pH Adjustment start->screen_ph screen_cosolvent Co-solvent Screening start->screen_cosolvent evaluation Evaluate Solubility, Stability, and Biological Activity screen_ph->evaluation screen_cosolvent->evaluation cyclodextrin Cyclodextrin Complexation cyclodextrin->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation nanosizing Nanosizing nanosizing->evaluation evaluation->cyclodextrin If solubility is still insufficient evaluation->solid_dispersion If solubility is still insufficient evaluation->nanosizing If dissolution rate is the issue

Caption: Workflow for selecting a suitable solubilization strategy.

Cyclodextrin_Inclusion cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation drug Drug plus + water Water results_in -> low_solubility Low Solubility (Precipitation) drug2 Drug plus2 + cyclodextrin Cyclodextrin results_in2 -> complex Inclusion Complex complex2 Inclusion Complex plus3 + water2 Water results_in3 -> high_solubility High Apparent Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Purification of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Question: My crude this compound has low purity after the initial synthesis. What are the recommended initial purification steps?

Answer:

For crude this compound, the initial purification strategy typically involves recrystallization. This method is effective in removing most of the unreacted starting materials and major byproducts.

A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals. The choice of solvent is critical for successful recrystallization.

Recommended Action:

  • Solvent Selection: Based on documented procedures, ethanol is a frequently used and effective solvent for the recrystallization of this compound and its derivatives.[1][2]

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the precipitated crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Issue 2: Persistent Impurities After Recrystallization

Question: I have recrystallized my this compound, but it is still not pure. What should I do next?

Answer:

If recrystallization alone is insufficient to achieve the desired purity, column chromatography is the next recommended purification step. This technique is highly effective in separating compounds with similar polarities.

Recommended Action:

  • Stationary Phase: Use silica gel (230–400 mesh) as the stationary phase for flash chromatography.[3]

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial. A common solvent system for thieno[2,3-d]pyrimidine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • A reported solvent system for a derivative is petroleum ether:EtOAc 3:1 (v/v).[4]

    • For 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, a TLC system of Hexane:EtOAc (6:4) has been used, which can be adapted for column chromatography.[1]

  • Procedure:

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

    • Dissolve the impure compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed compound onto the top of the column.

    • Elute the column with the selected solvent system. You may need to use a gradient elution (gradually increasing the polarity of the eluent) to effectively separate all components.

    • Monitor the elution using Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is a solid at room temperature. Its empirical formula is C₈H₈N₂OS, and its molecular weight is 180.23 g/mol .

Q2: What analytical techniques can be used to assess the purity of this compound?

A2: The purity of the final compound should be confirmed using a combination of techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively. Purity of >95% is often desired for biological testing.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: Are there any specific safety precautions to consider when handling this compound?

A3: Yes, this compound is classified as an acute toxicant (oral, category 4) and is accompanied by the GHS07 pictogram and a "Warning" signal word. It is a combustible solid. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Quantitative Data Summary

Purification TechniqueSolvent SystemCompound TypeReference
RecrystallizationEthanol2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives[1][2]
RecrystallizationMethanol1,3-Bis(5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione[6]
Column ChromatographyPetroleum ether:EtOAc (3:1)Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative[4]
Thin Layer ChromatographyHexane:EtOAc (6:4)2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives[1]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., hexane or petroleum ether). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Preparation: Dissolve the impure compound in a minimal volume of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the compound adsorbed onto the silica.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., petroleum ether:EtOAc, 3:1). If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the desired pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Purity_Check1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography (Silica Gel) Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure

Caption: General purification workflow for this compound.

TroubleshootingGuide Start Start: Impure Compound Recrystallization Perform Recrystallization Start->Recrystallization Check_Purity1 Is the compound pure? Recrystallization->Check_Purity1 Column_Chromatography Perform Column Chromatography Check_Purity1->Column_Chromatography No End_Pure End: Pure Compound Check_Purity1->End_Pure Yes Optimize_Recrystallization Troubleshoot Recrystallization: - Change solvent - Check cooling rate Check_Purity1->Optimize_Recrystallization Still Impure Check_Purity2 Is the compound pure? Column_Chromatography->Check_Purity2 Check_Purity2->End_Pure Yes Optimize_Chromatography Troubleshoot Chromatography: - Adjust solvent system - Check column packing Check_Purity2->Optimize_Chromatography No

References

Technical Support Center: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome common challenges encountered during the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of the this compound core typically involves a multi-step process. A common route starts with the cyclization of a substituted thiophene precursor to form the thieno[2,3-d]pyrimidine scaffold. For instance, derivatives can be synthesized from 2-amino-4,5-dimethylthiophene-3-carbonitrile, which is then cyclized with a suitable reagent to form the pyrimidinone ring.

Q2: What are some common starting materials for the synthesis of this compound derivatives?

A2: Key starting materials often include 2-amino-4,5-dimethylthiophene-3-carboxamide or the corresponding nitrile or ester. These thiophene derivatives serve as the foundation for building the fused pyrimidinone ring system.

Q3: What are the typical reaction conditions for the cyclization step?

A3: Cyclization conditions can vary depending on the specific derivative being synthesized. A common method involves heating the thiophene precursor with formamide or reacting it with an appropriate orthoester in the presence of a catalyst. For some variations, cyclization can be achieved using reagents like urea or isocyanates.

Q4: What kind of yields can be expected for the synthesis of this compound and its derivatives?

A4: The yields for the synthesis of this compound and its derivatives can be moderate to good, often ranging from 50% to over 80%, depending on the specific synthetic route and reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am experiencing very low or no yield of my target this compound derivative. What are the possible causes and how can I troubleshoot this?

A:

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the 2-aminothiophene precursor, can interfere with the reaction.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal for the specific substrate.

  • Moisture Contamination: Certain reactions in the synthetic pathway may be sensitive to moisture, leading to hydrolysis of intermediates or reagents.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Solvent and Reagent Choice: Experiment with different solvents to improve the solubility of your reactants. Ensure that the reagents are fresh and have been stored correctly.

  • Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products along with my desired compound. How can I minimize these?

A:

Possible Causes:

  • Side Reactions: The reactants or intermediates may be undergoing alternative reaction pathways, leading to undesired byproducts.

  • Decomposition: The product or intermediates might be unstable under the reaction conditions, leading to degradation.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.

Troubleshooting Steps:

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.

  • Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to side reactions.

  • pH Control: For reactions involving acid or base catalysts, carefully control the pH of the reaction mixture.

  • Stepwise Addition of Reagents: In some cases, slow, dropwise addition of a reagent can help to control the reaction rate and minimize the formation of side products.

Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying my final this compound product. What purification strategies can I employ?

A:

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making separation by column chromatography challenging.

  • Poor Solubility of the Product: The product may have low solubility in common organic solvents, making recrystallization difficult.

  • Oily or Tarry Product: The crude product may be an oil or a tar, which is difficult to handle and purify.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Experiment with different solvent systems (eluent) to achieve better separation on the TLC plate before attempting column chromatography.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization:

    • Screen a variety of solvents or solvent mixtures to find a suitable system for recrystallization. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Trituration: If the product is a solid contaminated with soluble impurities, washing (triturating) it with a solvent in which the product is insoluble can be an effective purification method.

  • Derivative Formation: In challenging cases, consider converting the product into a crystalline derivative that is easier to purify. The original product can then be regenerated from the purified derivative.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction ConditionsYield (%)Reference
2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one2-amino-4,5-dimethylthiophene-3-carbonitrileUrea-180-190 °C, 2h75[1]
2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneVarious acyl chlorides/anhydridesDMF, NaH0-5 °C to RT, 24h60-70[1]
2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones2H-thieno[2,3-d][1][2]oxazine-2,4(1H)-dionesAromatic aldehydes, benzylamine-One-pot reaction-[2]

Experimental Protocols

Synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 2-amino-4,5-dimethylthiophene-3-carbonitrile

  • Urea

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1 mole equivalent) and urea (2 mole equivalents) is placed in a round-bottom flask.

  • The flask is fitted with a condenser and heated in a heating mantle to 180-190 °C for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solidified mass is washed with hot water to remove excess urea.

  • The crude product is collected by filtration, dried, and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product Start 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile Reaction Cyclization Start->Reaction Reagent1 Urea Reagent1->Reaction Intermediate Crude 2-amino-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one Reaction->Intermediate Cooling & Washing Purification Recrystallization Intermediate->Purification Final Pure 2-amino-5,6-dimethyl- thieno[2,3-d]pyrimidin-4(3H)-one Purification->Final

Caption: General synthetic workflow for 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Troubleshooting_Tree cluster_yield Troubleshooting Low Yield cluster_side Minimizing Side Products cluster_purify Improving Purification Problem Problem Encountered LowYield Low/No Yield Problem->LowYield SideProducts Side Products Problem->SideProducts PurificationDiff Purification Difficulty Problem->PurificationDiff CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeCond Optimize Reaction Time & Temperature LowYield->OptimizeCond Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous ControlTemp Control Temperature SideProducts->ControlTemp AdjustStoich Adjust Stoichiometry SideProducts->AdjustStoich StepwiseAdd Stepwise Addition of Reagents SideProducts->StepwiseAdd OptimizeChromo Optimize Chromatography PurificationDiff->OptimizeChromo Recrystallize Recrystallization PurificationDiff->Recrystallize Triturate Trituration PurificationDiff->Triturate

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Optimizing Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-d]pyrimidines. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the thieno[2,3-d]pyrimidine scaffold?

A1: The most prevalent and versatile approach involves a two-step synthesis. The first step is the construction of a 2-aminothiophene ring, typically via the Gewald reaction. This is followed by the annulation of a pyrimidine ring onto the thiophene intermediate.[1] A less common alternative is the construction of a thiophene ring onto a pre-existing pyrimidine moiety.[1]

Q2: What is the Gewald reaction and why is it so common for this synthesis?

A2: The Gewald reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[2][3] It is widely used because it is a one-pot reaction that efficiently provides the key 2-aminothiophene intermediate required for the subsequent cyclization to the thieno[2,3-d]pyrimidine core. The reaction is versatile due to the availability of a wide range of starting materials and generally mild reaction conditions.[4]

Q3: What are the options for the cyclization of the 2-aminothiophene intermediate to form the pyrimidine ring?

A3: Several reagents can be used for the cyclization step. The most common are formamide or urea, which provide the remaining carbon and nitrogen atoms for the pyrimidine ring.[1] This step typically requires high temperatures when using conventional heating.[1] Alternatively, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5][6] Another method is the Dimroth rearrangement, which can also be used to form the pyrimidine ring.[5][7]

Q4: What are the advantages of using microwave-assisted synthesis for thieno[2,3-d]pyrimidines?

A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including a significant reduction in reaction time, increased reaction yields, and often a reduction in the formation of byproducts.[3][5][8] This makes it a more efficient and environmentally friendly approach.[8]

Troubleshooting Guides

Issue 1: Low or No Yield in the Gewald Reaction (2-Aminothiophene Synthesis)

Q: I am getting a very low yield or no desired 2-aminothiophene product. What are the possible causes and how can I troubleshoot this?

A: Low yield in the Gewald reaction is a common issue that can stem from several factors. Here is a breakdown of potential causes and their solutions:

Possible Cause Troubleshooting Steps
Inefficient initial Knoevenagel condensation - Base Selection: The choice of base is critical. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in place of triethylamine.[9] - Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[9]
Poor sulfur solubility or reactivity - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance the solubility and reactivity of elemental sulfur.[9] - Temperature: Gently heating the reaction mixture to 40-60 °C can improve sulfur's reactivity. Avoid excessive heat, which can lead to side reactions.[9]
Steric hindrance in starting materials - Two-Step Protocol: For sterically hindered ketones, it may be more effective to first isolate the α,β-unsaturated nitrile from the Knoevenagel condensation and then react it with sulfur and base in a separate step.[9] - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[9]
Incorrect stoichiometry or reagent purity - Reagent Purity: Ensure all starting materials, especially the ketone and active methylene nitrile, are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[9]
Issue 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these side products and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of the desired thieno[2,3-d]pyrimidine. Here are some common byproducts and strategies to mitigate their formation:

Side Product Mitigation Strategy
Unreacted starting materials Increase the reaction time, optimize the temperature, or consider using a more effective catalyst to drive the reaction to completion.[9]
Knoevenagel-Cope intermediate (α,β-unsaturated nitrile) This indicates that the sulfur addition and cyclization steps are slow. Ensure a sufficient amount of sulfur is used and that the reaction temperature and base are appropriate for the cyclization to occur.[9]
Dimerization or polymerization of intermediates Under certain conditions, starting materials or intermediates can self-condense. To minimize this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[9]
Issue 3: Difficulty in Product Purification

Q: I am having trouble isolating a pure sample of my target thieno[2,3-d]pyrimidine. What are some recommended purification techniques?

A: Purification can be challenging due to the nature of the product and the presence of impurities. Here are some common purification methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Common solvents for recrystallization include ethanol, methanol, or DMF/water mixtures.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A suitable eluent system (e.g., a mixture of ethyl acetate and petroleum ether) should be determined by TLC analysis.

  • Washing: After filtration of the crude product, thorough washing with water and a suitable organic solvent (like cold ethanol or diethyl ether) can remove many common impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyanothiophene via Gewald Reaction (Conventional Heating)
  • To a stirred solution of the starting ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a suitable base such as triethylamine or morpholine.[1]

  • Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][9]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.[1]

Protocol 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one (Microwave Irradiation)
  • Place a mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and formamide (in excess) in a microwave-safe vessel.[1]

  • Irradiate the mixture in a microwave reactor at a specified power (e.g., 80-150 W) and temperature (e.g., 150-200 °C) for a short duration (typically 2-20 minutes).[1][10]

  • After cooling the vessel, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thieno[2,3-d]pyrimidine Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Several hours (e.g., 3-24 h)A few minutes (e.g., 2-20 min)[1][11]
Temperature High (e.g., 160-200 °C)High (e.g., 150-200 °C)[1][10]
Yield Moderate to goodGood to excellent[5][11]
Side Products More likely to formOften reduced[5]

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (Ketone, Malononitrile, Sulfur) gewald Gewald Reaction (Base, Solvent, Heat/Microwave) start->gewald intermediate 2-Aminothiophene Intermediate gewald->intermediate cyclization Cyclization (Formamide/Urea, Heat/Microwave) intermediate->cyclization product Thieno[2,3-d]pyrimidine Product cyclization->product purification Purification (Recrystallization/ Chromatography) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of thieno[2,3-d]pyrimidines.

Simplified Signaling Pathway Inhibition

signaling_pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a thieno[2,3-d]pyrimidine derivative.

References

Technical Support Center: 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the known in vitro biological activities of this compound?

A1: this compound and its derivatives have been evaluated for several in vitro biological activities, including:

  • Selective Cyclooxygenase-2 (COX-2) Inhibition: Certain derivatives have shown potent and selective inhibitory activity against the COX-2 isoenzyme compared to COX-1.[1]

  • Anticancer Activity: Thienopyrimidine compounds, including derivatives of this compound, have demonstrated cytotoxic effects against various cancer cell lines, such as lung, breast, and colon cancer. This cytotoxicity is often assessed using cell viability assays like the MTT assay.

Q2: What is the solubility of this compound?

Q3: What are the key signaling pathways potentially modulated by this compound?

A3: As a known inhibitor of COX-2, this compound is likely to modulate downstream signaling pathways regulated by prostaglandins. These can include:

  • NF-κB Signaling Pathway: COX-2 expression is often regulated by NF-κB, and inhibitors of COX-2 can interfere with this pathway.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38, are involved in the regulation of COX-2 expression and can be affected by COX-2 inhibitors.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Assay Buffers

Symptom:

  • Visible precipitate or cloudiness in the assay plate wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected potency (higher IC50 values).

Potential Causes:

  • Poor Aqueous Solubility: The compound's concentration exceeds its solubility limit in the aqueous buffer or cell culture medium.[5]

  • "Solvent Shock": Rapid dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate out of solution.[5]

  • Temperature and pH Effects: Changes in temperature or pH of the medium during incubation can affect compound solubility.[5]

Solutions:

Solution Detailed Steps
Optimize Solubilization Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. For working solutions, perform serial dilutions in the assay buffer or medium. Add the compound stock to the aqueous solution dropwise while gently vortexing to avoid localized high concentrations.[5][7]
Adjust Final DMSO Concentration Keep the final DMSO concentration in the assay consistent and as low as possible (typically <1%) to avoid solvent-induced artifacts and cytotoxicity.[6]
Incorporate Detergents For aggregation-prone compounds, consider adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01-0.1%) to the assay buffer to improve solubility and prevent aggregation.[7]
Pre-warm Aqueous Solutions Before adding the compound, pre-warm the assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) to prevent temperature-induced precipitation.[5]

Logical Workflow for Troubleshooting Precipitation:

G Troubleshooting Compound Precipitation A Precipitation Observed B Check Stock Solution (Clarity, Freeze-Thaw Cycles) A->B C Optimize Dilution Method (Serial Dilution, Slow Addition) B->C H Precipitate Persists? C->H D Lower Final Concentration E Add Solubilizing Agents (e.g., low % detergent) D->E G Precipitate Resolved? E->G F Re-evaluate Assay Results G->F Yes H->D Yes H->G No

Caption: A logical workflow for addressing compound precipitation in in vitro assays.

Issue 2: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT Assay)

Symptom:

  • High variability between replicate wells.

  • Unexpectedly low or high cell viability readings.

  • Results are not dose-dependent.

Potential Causes:

  • Compound Interference: The thienopyrimidine compound may directly react with the MTT reagent, leading to false-positive or false-negative results. Some particles have been shown to interfere with the MTT assay.[8]

  • Cytotoxicity of Solvent: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.

  • Incubation Time: Suboptimal incubation times with the compound or the MTT reagent can affect the outcome.

Solutions:

Solution Detailed Steps
Run Compound Interference Control Incubate the compound in cell-free media with the MTT reagent to see if it directly reduces MTT. If it does, consider using an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP levels).
Optimize DMSO Concentration Ensure the final DMSO concentration is the same in all wells, including controls, and is below the toxic threshold for your cell line (usually <0.5%).
Standardize Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density in all wells.
Optimize Incubation Times Determine the optimal incubation time for both the compound treatment and the MTT reagent for your specific cell line and experimental conditions.

Experimental Workflow for an MTT Assay:

G MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate for Desired Exposure Time C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H

Caption: A standard experimental workflow for performing an MTT cell viability assay.

Issue 3: Variability in COX-2 Enzymatic Assays

Symptom:

  • High background signal.

  • Low signal-to-noise ratio.

  • Inconsistent IC50 values.

Potential Causes:

  • Enzyme Instability: Improper storage or handling of the COX-2 enzyme can lead to loss of activity.

  • Substrate/Cofactor Degradation: Arachidonic acid and other cofactors can be unstable.

  • Pipetting Errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitor can introduce significant variability.

  • Inconsistent Incubation Times: The timing of reagent addition and incubation is critical for reproducible results.

Solutions:

Solution Detailed Steps
Proper Enzyme Handling Aliquot the COX-2 enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment.
Fresh Reagent Preparation Prepare fresh dilutions of arachidonic acid and cofactors for each experiment.
Calibrated Pipettes and Proper Technique Use calibrated pipettes and pre-rinse tips with the reagent before dispensing to ensure accurate volumes.
Consistent Timing Use a multichannel pipette for simultaneous addition of reagents where possible and adhere strictly to the specified incubation times.

Experimental Protocols

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Heme: Prepare a working solution of heme in the assay buffer.

  • Enzyme: Dilute human recombinant COX-1 or COX-2 enzyme to the desired concentration in assay buffer immediately before use. Keep on ice.

  • Arachidonic Acid (Substrate): Prepare a working solution of arachidonic acid in assay buffer.

  • Test Compound: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve the final desired concentrations.

2. Assay Procedure:

  • To each well of a 96-well plate, add the assay buffer.

  • Add the heme solution to each well.

  • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. Include a no-enzyme control.

  • Add the test compound dilutions or vehicle control (DMSO) to the wells.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Incubate for the desired reaction time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).

  • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA or a colorimetric/fluorometric probe.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

1. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate complete medium for your cell line.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize the solution.

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).

  • Test Compound: Prepare a high-concentration stock solution in DMSO and make serial dilutions in cell culture medium.

2. Assay Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing the serial dilutions of the test compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

  • Plot the percent viability versus the log of the compound concentration to determine the IC50 value.

Signaling Pathway Diagrams

COX-2 Mediated Inflammatory Pathway

G COX-2 Signaling Pathway in Inflammation A Inflammatory Stimuli (e.g., LPS, Cytokines) B Activation of NF-κB and MAPK Pathways A->B C Increased COX-2 Expression B->C D Arachidonic Acid E Prostaglandins (e.g., PGE2) D->E COX-2 F Inflammation and Pain E->F G This compound G->C Inhibits

Caption: The role of COX-2 in the inflammatory response and the point of inhibition.

References

Technical Support Center: Minimizing Off-Target Effects of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core is a versatile scaffold used in the development of inhibitors for various protein targets. While derivatives have been explored as selective COX-2 inhibitors, the thieno[2,3-d]pyrimidine class is also prominent in the discovery of potent kinase inhibitors targeting enzymes such as ROCKs and VEGFR-2.[1][2] Achieving high selectivity is a common challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the human kinome.[3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and characterize off-target effects of thieno[2,3-d]pyrimidine-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take before using a new this compound derivative in my experiments?

Before beginning experiments, it's crucial to confirm the expression and activity of your target kinase in your chosen cellular model.[4] You can verify protein expression and the phosphorylation status of the target or its downstream substrates using Western blotting.[4] If your target kinase is not expressed or is inactive in your cell line, consider choosing a more suitable model.[4]

Q2: My inhibitor is potent in biochemical assays but shows weak or no effect in cell-based assays. What could be the issue?

This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Understanding its physicochemical properties can provide insights into potential permeability issues.[4]

  • High ATP Concentration in Cells: Many kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays where ATP concentrations are often near the Km value.[5]

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells.

  • Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps.

Q3: How can I determine if the observed phenotype is due to on-target inhibition or off-target effects?

Distinguishing on-target from off-target effects is a critical validation step.[4] Several strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it strengthens the evidence for an on-target effect.[4][6]

  • Rescue Experiments: The phenotype should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[4][6]

  • Titrate the Inhibitor: Use the lowest effective concentration of the inhibitor that modulates the target. Correlating the dose-response of the phenotype with the dose-response of target inhibition helps establish a causal link.[4] Concentrations significantly above the IC50 for the primary target are more likely to engage off-targets.[6]

  • Knockdown/Knockout Studies: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.

Q4: How can I identify the potential off-targets of my thieno[2,3-d]pyrimidine compound?

Identifying unintended targets is crucial for interpreting your results.

  • Kinase Profiling: Screen your compound against a large panel of kinases (kinome-wide profiling) to determine its selectivity.[7] This service is offered by many specialized companies and provides data on the inhibitory activity against hundreds of kinases.[8]

  • Chemical Proteomics: Techniques like affinity-based protein profiling (ABPP) can identify protein targets directly in complex biological samples.

  • Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in cells by measuring the change in thermal stability of a protein when the inhibitor is bound.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent reagent quality (enzyme, substrate, ATP).Qualify each new batch of kinase and substrate. Prepare fresh ATP solutions, as they can degrade over time.[5]
Variations in ATP concentration.Use a consistent ATP concentration, ideally at or near the Km of the kinase, for all assays to ensure data comparability.
Reaction time is too long, exceeding initial velocity conditions.Optimize the reaction time to ensure substrate conversion is below 20%.
Inconsistent incubation times or temperature fluctuations.Standardize all incubation steps and use temperature-controlled equipment.
No kinase inhibition observed. Inactive enzyme.Verify the activity of your kinase stock with a known positive control inhibitor.[5]
Incorrect buffer composition.[5]Ensure all buffer components (pH, salts, detergents) are at the optimal concentrations for kinase activity.[5]
Inhibitor is insoluble or has degraded.Check the solubility of your compound in the assay buffer. Prepare fresh stock solutions and store them properly.[5]
Observed phenotype does not correlate with target inhibition. The effect is due to an off-target.Perform a kinase selectivity screen to identify potential off-targets.[7] Validate using a structurally unrelated inhibitor for the primary target and perform rescue experiments.[6]
The inhibitor concentration is too high.Perform a careful dose-response analysis and use the lowest concentration that gives the desired on-target effect.[6]
The compound has unexpected non-kinase targets.[9]Consider unbiased approaches like chemical proteomics to identify novel binding partners.

Quantitative Data on Thieno[2,3-d]pyrimidine Derivatives

While a comprehensive off-target profile for the specific this compound scaffold is not publicly available, data from published derivatives highlight the importance of substitution patterns in determining potency and selectivity.

Table 1: Inhibitory Activity of a Thieno[2,3-d]pyrimidine Derivative (Compound 8k) against ROCK Kinases.[1]

Kinase TargetIC50 (µM)
ROCK10.004
ROCK20.001

This table illustrates the high potency of a specific derivative against its primary targets.

Table 2: Inhibitory Activity of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives Against COX Isoenzymes.[10]

CompoundSubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5 p-fluorophenyl202.9642.194.81
Indomethacin (Reference)0.6818.30.04

This table demonstrates how modifications to the core structure can influence selectivity for different enzyme families (in this case, COX enzymes, not kinases). A similar principle applies to kinase selectivity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction, providing a method to determine inhibitor IC50 values.[11]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Thieno[2,3-d]pyrimidine inhibitor

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. Then, create a 4X working solution by diluting in 1X kinase buffer.

  • Assay Setup: Add 5 µL of the 4X inhibitor solution to the assay plate wells. For positive (uninhibited) controls, add 5 µL of buffer with the corresponding DMSO concentration.

  • Kinase Addition: Add 10 µL of a 2X kinase solution to all wells except the negative controls (no enzyme).

  • Reaction Initiation: Add 5 µL of a 4X substrate/ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes (or an optimized time within the linear range of the reaction).[5]

  • Detection: Add 20 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the inhibition of a specific kinase within cells by measuring the phosphorylation of a known downstream substrate.[5]

Materials:

  • Cell line expressing the target kinase

  • Appropriate cell culture media and reagents

  • Thieno[2,3-d]pyrimidine inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total target, phospho-target, total substrate, phospho-substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a range of inhibitor concentrations for a predetermined time (e.g., 2-4 hours).[5] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize samples to the same protein concentration and prepare them with loading dye.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Analysis: Quantify the band intensities. To confirm equal loading and specific inhibition, strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates on-target cellular activity.

Visualizations

G cluster_0 Biochemical Assay cluster_1 Cellular Environment inhibitor Thieno[2,3-d]pyrimidine Inhibitor kinase Target Kinase inhibitor->kinase substrate Substrate atp ATP atp->kinase adp ADP p_substrate Phospho-Substrate substrate->p_substrate Kinase Activity upstream Upstream Signal target_kinase Target Kinase upstream->target_kinase downstream Downstream Substrate target_kinase->downstream phenotype Cellular Phenotype downstream->phenotype off_target Off-Target Kinase off_target->phenotype inhibitor_cell Inhibitor inhibitor_cell->target_kinase On-Target Effect inhibitor_cell->off_target Off-Target Effect

Caption: On-target vs. off-target effects in biochemical and cellular contexts.

G start Start: Unexpected Experimental Result controls Were positive/negative controls as expected? start->controls reagents Check Reagent Quality: - Enzyme activity - ATP/Substrate integrity - Compound stability controls->reagents No on_target Is the effect on-target? controls->on_target Yes assay_cond Review Assay Conditions: - Incubation times/temps - Buffer composition - Plate type reagents->assay_cond dose Perform dose-response and time-course experiments on_target->dose Yes off_target Investigate Off-Targets: - Kinome-wide profiling - Cellular Thermal Shift Assay (CETSA) on_target->off_target No / Unsure validate Validate On-Target Effect: - Use unrelated inhibitor - Perform rescue experiment - Confirm with siRNA/CRISPR dose->validate end Hypothesis Refined validate->end off_target->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

G compound Thieno[2,3-d]pyrimidine Compound biochem 1. Biochemical Assay (e.g., Kinase-Glo) Determine IC50 compound->biochem selectivity 2. Selectivity Profiling (Kinome Scan) biochem->selectivity cellular_potency 3. Cellular Potency Assay (e.g., Phospho-Western Blot) Determine cellular EC50 selectivity->cellular_potency target_engagement 4. Target Engagement (e.g., CETSA) Confirm binding in cells cellular_potency->target_engagement phenotype_assay 5. Phenotypic Assay (e.g., Viability, Migration) Link target inhibition to function target_engagement->phenotype_assay off_target_validation 6. Off-Target Validation (Rescue, siRNA, etc.) Confirm mechanism is on-target phenotype_assay->off_target_validation

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

References

Technical Support Center: Synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing the thieno[2,3-d]pyrimidine scaffold involves the annulation of a pyrimidine ring onto a pre-synthesized thiophene. A key step in this approach is often the Gewald reaction to prepare the necessary 2-aminothiophene precursor.[1][2]

Q2: Are there alternative synthetic strategies?

A2: Yes, an alternative, though less common, approach is the construction of a thiophene ring onto an existing pyrimidine moiety.[1] Additionally, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which can simplify the process and improve efficiency.[3][4]

Q3: Can microwave-assisted synthesis be beneficial?

A3: Absolutely. Microwave irradiation has been shown to be highly advantageous for the synthesis of thieno[2,3-d]pyrimidines. It can significantly reduce reaction times and, in many cases, lead to improved yields compared to conventional heating methods.[5][6]

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

  • Possible Cause: Incomplete cyclization of the 2-aminothiophene intermediate with the cyclizing agent.

  • Suggested Solution:

    • Reaction Time and Temperature: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Solvent: Ensure the solvent is anhydrous, as moisture can interfere with the reaction. Consider using a higher-boiling point solvent if the reaction temperature is a limiting factor.

    • Reagents: Use freshly distilled or high-purity reagents. Degradation of the cyclizing agent (e.g., formamide, formic acid) can lead to lower yields.

    • Microwave Irradiation: If available, switching to microwave-assisted synthesis can often drive the reaction to completion more efficiently.[5]

Problem 2: Formation of Significant Impurities

  • Possible Cause: Side reactions occurring during the synthesis, such as self-condensation of reactants or decomposition of intermediates.

  • Suggested Solution:

    • Temperature Control: For exothermic reactions, maintain strict temperature control, potentially by using an ice bath during reagent addition.[7]

    • Order of Addition: The order in which reagents are added can be critical. Add reagents dropwise or in portions to control the reaction rate and minimize side product formation.

    • pH Control: In some steps, the pH of the reaction mixture may need to be controlled to prevent unwanted side reactions.

    • Purification: If impurities are still present, optimize the purification protocol. This may involve recrystallization from a different solvent system or column chromatography with a modified eluent gradient.

Problem 3: Difficulty in Product Purification and Isolation

  • Possible Cause: The product may be highly soluble in the reaction solvent, or impurities may co-precipitate with the product.

  • Suggested Solution:

    • Solvent Selection for Precipitation/Recrystallization: Experiment with different solvent systems for precipitation and recrystallization. A solvent in which the product has low solubility at room temperature but is soluble at elevated temperatures is ideal.

    • Extraction: If the product is soluble in an organic solvent, perform an aqueous wash to remove water-soluble impurities before crystallization.

    • Chromatography: For challenging purifications, column chromatography is a reliable method. Use a suitable stationary phase (e.g., silica gel) and an appropriate eluent system to separate the desired product from impurities.

Data Presentation

Table 1: Comparison of Reported Yields for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Starting MaterialsReaction ConditionsYield (%)Reference
2H-thieno[2,3-d][7][8]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamineHeating for 10–14 h, followed by heating with potassium hydroxide for 6–10 h46-86[3]
2-Amino-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one and 4-fluorobenzoyl chlorideNaH, DMF, 0-5°C, 24 hNot specified[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives [7]

  • Dissolution: Dissolve 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.002 mol) in 5 mL of dimethylformamide (DMF) in a round-bottom flask with constant stirring.

  • Cooling: Cool the mixture to room temperature and then place it in an ice bath (0-5°C).

  • Base Addition: Add sodium hydride (NaH) (0.008 mol) to the cooled mixture.

  • Stirring: Stir the reaction mixture for one hour at 0-5°C.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 0.003 mol) dropwise using a syringe.

  • Reaction: Continue stirring the reaction mixture for 24 hours, allowing it to slowly warm to room temperature.

  • Quenching and Extraction: Neutralize the reaction mixture with a dilute NaOH (10%) solution and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 3-Methyl-2-butanone 3-Methyl-2-butanone 2-Amino-4,5-dimethylthiophene-3-carboxylate Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 3-Methyl-2-butanone->2-Amino-4,5-dimethylthiophene-3-carboxylate Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->2-Amino-4,5-dimethylthiophene-3-carboxylate Sulfur Sulfur Sulfur->2-Amino-4,5-dimethylthiophene-3-carboxylate Gewald Reaction Thienopyrimidinone_Core This compound 2-Amino-4,5-dimethylthiophene-3-carboxylate->Thienopyrimidinone_Core Formamide / Heat Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Review Reaction Conditions start->check_reaction check_reagents Verify Reagent Quality start->check_reagents check_purification Optimize Purification start->check_purification solution_time_temp Adjust Time / Temperature Consider Microwave check_reaction->solution_time_temp solution_reagents Use Fresh / Pure Reagents check_reagents->solution_reagents solution_purification Change Recrystallization Solvent Perform Chromatography check_purification->solution_purification end Improved Yield and Purity solution_time_temp->end solution_reagents->end solution_purification->end

References

stability issues of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on general principles for thienopyrimidine derivatives and related heterocyclic compounds.

Troubleshooting Guide

Researchers may encounter several stability-related issues during their experiments with this compound. This guide provides a structured approach to troubleshoot these problems.

Issue 1: Compound Precipitation in Solution

Symptoms:

  • Visible solid particles or cloudiness in the solution.

  • Inconsistent results in bioassays.

  • Lower than expected concentration upon analysis.

Possible Causes & Solutions:

CauseRecommended Action
Poor Solubility Verify the solubility of the compound in your chosen solvent. While specific data is scarce, related thienopyrimidines can have low aqueous solubility. Consider using a co-solvent like DMSO or DMF, but be mindful of their potential effects on your experimental system.
Solvent Evaporation Ensure that your storage containers are properly sealed to prevent solvent evaporation, which can lead to increased compound concentration and precipitation.
Temperature Effects Check if the compound's solubility is highly dependent on temperature. If solutions are stored at a lower temperature than they were prepared at, precipitation may occur. Try preparing and storing solutions at a consistent temperature.
pH-Dependent Solubility The ionization state of the molecule can significantly affect its solubility. Determine the pKa of the compound and adjust the pH of your solution to enhance solubility. For many nitrogen-containing heterocycles, solubility can be increased at acidic pH.
Issue 2: Degradation of the Compound Over Time

Symptoms:

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Decrease in the main compound peak area over time.

  • Loss of biological activity.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis The pyrimidinone ring may be susceptible to hydrolysis, especially at extreme pH values. Prepare fresh solutions before use and store stock solutions at low temperatures (-20°C or -80°C).
Oxidation The thiophene ring can be prone to oxidation.[1][2] To minimize this, degas your solvents and consider adding antioxidants if compatible with your experimental setup. Store solutions protected from air.
Photodegradation Many organic molecules are light-sensitive. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Incompatible Excipients If formulating the compound, be aware that certain excipients can promote degradation.[1][2] Conduct compatibility studies with your chosen formulation components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: How should I store solutions of this compound?

A2: For short-term storage (days), refrigeration at 2-8°C is often sufficient. For long-term storage (weeks to months), it is highly recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][4] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of any degradation products.[4]

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies are essential to understand the degradation pathways of a new chemical entity.[4][5] These studies typically involve exposing the compound to harsh conditions to accelerate its degradation. A general protocol is outlined below.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The concentrations and conditions may need to be optimized for this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile, methanol, and water

  • Appropriate buffers (e.g., phosphate or acetate)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep it at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

  • Sample Analysis:

    • At each time point, withdraw a sample and quench the degradation reaction (e.g., by neutralization or dilution).

    • Analyze the samples by a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water/buffer.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the parent compound peak.

    • Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl24h80DataData
0.1 M NaOH24h80DataData
30% H₂O₂24hRTDataData
Dry Heat48h100DataData
UV Light24hRTDataData

*Data to be filled in from experimental results.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for addressing stability problems encountered during research.

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., Precipitation, Degradation) check_solubility Verify Compound Solubility and Concentration start->check_solubility check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage analytical_method Validate Analytical Method (Stability-Indicating?) start->analytical_method formulation_check Assess Formulation/Solvent Compatibility start->formulation_check adjust_solvent Optimize Solvent System (Co-solvents, pH) check_solubility->adjust_solvent If solubility is an issue adjust_storage Modify Storage Conditions (Lower Temp, Protect from Light) check_storage->adjust_storage If storage is inadequate develop_method Develop/Refine Stability-Indicating Method analytical_method->develop_method If method is not suitable reformulate Reformulate or Change Solvent System formulation_check->reformulate If incompatibility is found resolution Issue Resolved adjust_solvent->resolution adjust_storage->resolution develop_method->resolution reformulate->resolution

A logical workflow for troubleshooting stability issues.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the typical steps involved in conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis prep Prepare Stock Solution prep->acid prep->base prep->oxidation prep->thermal prep->photo characterize Characterize Degradants analysis->characterize Degradation Observed report Report Findings analysis->report No Degradation characterize->report

An experimental workflow for conducting forced degradation studies.

References

refining analytical methods for 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the detection and quantification of this compound?

A1: For the detection and quantification of this compound, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust initial approach. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Q2: What are the key parameters for analytical method validation for this compound?

A2: Analytical method validation ensures that the chosen method is suitable for its intended purpose.[1] Key validation parameters, as recommended by regulatory agencies like the FDA and ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3] It is a documented process that demonstrates the suitability of an analytical method.[1]

Q3: How can I ensure the reliability and consistency of my analytical results?

A3: To ensure reliable and consistent results, it is crucial to perform a thorough method validation.[3][4] Regular system suitability tests, proper maintenance of the analytical instrumentation, and using high-purity solvents and reagents are also essential. Keeping accurate records of all experimental parameters and any changes made is vital for troubleshooting and ensuring reproducibility.

Troubleshooting Guides

HPLC-UV Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Causes:

      • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in the pyrimidine ring, causing tailing.

      • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can disrupt the sample band.[5]

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solutions:

      • Modify Mobile Phase: Add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites. Adjusting the mobile phase pH to a lower value (e.g., using a formic acid or acetic acid buffer) can protonate the analyte and reduce secondary interactions.

      • Reduce Sample Concentration: Dilute the sample to an appropriate concentration within the linear range of the method.

      • Column Maintenance: Flush the column with a strong solvent to remove contaminants.[6] If a void is suspected, replacing the column is the best solution.[6] Using a guard column can help protect the analytical column.[6]

      • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to silanol interactions.

Issue 2: Retention Time Shifts

  • Question: I am observing inconsistent retention times for this compound between injections. What could be the problem?

  • Answer:

    • Potential Causes:

      • Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to fluctuations in solvent composition and flow rate.[6]

      • Pump Malfunction: Worn pump seals or check valve issues can cause inconsistent flow rates.

      • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

      • Column Equilibration: Insufficient time for column equilibration between gradient runs or after changing the mobile phase can cause retention time drift.[6]

    • Solutions:

      • Prepare Fresh Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed.

      • System Maintenance: Perform regular preventive maintenance on the HPLC pump, including replacing seals and cleaning check valves.

      • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

      • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

LC-MS/MS Analysis

Issue 3: Low Signal Intensity or No Signal

  • Question: I am not detecting a signal for this compound in my LC-MS/MS analysis. What should I check?

  • Answer:

    • Potential Causes:

      • Incorrect Mass Spectrometer Settings: The selected precursor and product ions may be incorrect. The ionization source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized for the analyte.

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the ESI source.

      • Analyte Instability: The compound may be degrading in the ion source.

      • System Contamination: A dirty ion source or mass analyzer can lead to poor signal intensity.

    • Solutions:

      • Optimize MS Parameters: Perform a tuning and optimization of the mass spectrometer using a standard solution of the analyte. Confirm the expected molecular ion and fragmentation patterns. For pyrimidine derivatives, the molecular ion peak (M+H)+ is typically observed.[7]

      • Improve Chromatographic Separation: Modify the HPLC method to separate the analyte from interfering matrix components.

      • Sample Preparation: Use a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove matrix components.

      • Clean the Mass Spectrometer: Follow the manufacturer's instructions for cleaning the ion source and other components.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Expected Retention Time ~ 5.8 minutes

Table 2: Hypothetical LC-MS/MS Method Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Precursor Ion (Q1) m/z 195.05
Product Ion (Q3) m/z 179.0 (hypothetical, loss of CH4)
Collision Energy 20 eV

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • HPLC System Setup:

    • Equip the HPLC system with a C18 column (4.6 x 150 mm, 5 µm).

    • Set the mobile phase composition as described in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Analysis:

    • Inject 10 µL of each standard solution and the sample solution.

    • Monitor the chromatogram at 254 nm.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • For complex matrices, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.

  • LC-MS/MS System Setup:

    • Use the HPLC conditions outlined in Table 1.

    • Optimize the mass spectrometer parameters as detailed in Table 2 by infusing a standard solution of the analyte. The molecular ion for 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported as m/z 195.05 (M+H)+.[8]

  • Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode using the specified precursor and product ions.

    • Quantify the analyte using a calibration curve prepared with matrix-matched standards.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram pressure Check System Pressure start->pressure peak_shape Assess Peak Shape start->peak_shape retention Evaluate Retention Time Stability start->retention high_pressure High Pressure pressure->high_pressure High low_pressure Low Pressure pressure->low_pressure Low tailing Peak Tailing / Fronting peak_shape->tailing Poor no_peaks No / Small Peaks peak_shape->no_peaks Absent shifting_rt Shifting Retention Time retention->shifting_rt Unstable check_blockage Check for Blockages (frit, guard column) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak check_column Check Column (overload, silanol effects) tailing->check_column check_sample Check Sample Prep & Injection no_peaks->check_sample check_mobile_phase Check Mobile Phase & Pump shifting_rt->check_mobile_phase

Caption: General HPLC troubleshooting workflow.

MS_Signal_Troubleshooting start Low or No MS Signal check_tuning Check MS Tuning & Calibration start->check_tuning tuning_ok Tuning OK? check_tuning->tuning_ok check_source Optimize Ion Source Parameters source_optimized Source Optimized? check_source->source_optimized check_chromatography Evaluate Chromatography good_peak Good Peak Shape? check_chromatography->good_peak tuning_ok->check_source Yes clean_ms Clean Ion Source / Optics tuning_ok->clean_ms No source_optimized->check_chromatography Yes adjust_params Adjust Voltage, Gas, Temp source_optimized->adjust_params No check_ion_suppression Investigate Ion Suppression good_peak->check_ion_suppression Yes improve_sample_prep Improve Sample Prep good_peak->improve_sample_prep No

References

Technical Support Center: Addressing Resistance to Thienopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to drug resistance and experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for thienopyrimidine compounds?

Thienopyrimidines are a class of heterocyclic compounds that often function as kinase inhibitors.[1][2] Their structural similarity to purine bases allows them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[1] Key signaling pathways targeted by thienopyrimidine derivatives include the PI3K/AKT/mTOR and EGFR pathways, which are crucial for cell growth, proliferation, and survival.[1][3][4]

Q2: My cells are showing reduced sensitivity to a thienopyrimidine EGFR inhibitor over time. What are the potential resistance mechanisms?

Acquired resistance to thienopyrimidine-based EGFR inhibitors is a significant challenge. The most common mechanisms include:

  • On-target mutations: The most well-documented resistance mechanism is the acquisition of secondary mutations in the EGFR kinase domain. The T790M "gatekeeper" mutation is a frequent cause of resistance to first-generation EGFR inhibitors by increasing the affinity for ATP.[5][6] Other mutations, such as C797S, L718Q, and L844V, have also been identified to confer resistance to irreversible pyrimidine-based EGFR inhibitors.[7][8][9]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. This can include the amplification or activation of other receptor tyrosine kinases like MET or HER2.[6]

  • Metabolic reprogramming: Tumor cells can alter their metabolic pathways to survive and proliferate despite EGFR inhibition. This reprogramming can involve changes in glucose, lipid, and amino acid metabolism to support the energy and biosynthetic demands of the resistant cells.[10][11][12]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump thienopyrimidine compounds out of the cell, reducing their intracellular concentration and efficacy.[13][14][15] Some thienopyrimidine compounds have themselves been investigated as inhibitors of ABC transporters.[16]

Q3: We are observing resistance to a thienopyrimidine PI3K inhibitor. What are the likely causes?

Resistance to PI3K inhibitors, including those with a thienopyrimidine scaffold, can arise through several mechanisms:

  • On-target mutations: While less common than in EGFR, secondary mutations in the PIK3CA gene can emerge and interfere with inhibitor binding.

  • Activation of bypass pathways: Compensatory upregulation of other signaling pathways, such as the MAPK/ERK pathway, can bypass the PI3K blockade and promote cell survival.[17][18]

  • Feedback loop activation: Inhibition of the PI3K pathway can sometimes lead to the activation of upstream receptor tyrosine kinases (RTKs) through feedback mechanisms, which can reactivate PI3K signaling.[18]

  • Downstream alterations: Mutations or amplification of downstream effectors, such as AKT or mTOR, can also confer resistance by rendering the cells independent of PI3K signaling.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Solubility/Stability Ensure the thienopyrimidine compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly and store them appropriately to prevent degradation.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can exhibit different sensitivities to the compound.
Incubation Time Perform a time-course experiment to determine the optimal incubation time for your specific cell line and compound.
Assay Interference Be aware of potential interference with the MTT assay. Some compounds can directly affect cellular metabolic activity or interact with the MTT reagent, leading to an over- or underestimation of cell viability.[7][8][19] Consider using an alternative viability assay, such as a trypan blue exclusion assay or a luminescence-based ATP assay, to confirm your results.[19]
Cell Line Integrity Use low-passage number cells and regularly perform cell line authentication to ensure the consistency of your model.
Problem 2: No or weak inhibition of target phosphorylation in Western blot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration/Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for effective target inhibition.
Low Target Expression/Activity Confirm the expression and basal phosphorylation status of the target kinase in your cell line using a positive control. If the target is not expressed or is inactive, the inhibitor will have no effect.
Poor Antibody Quality Validate your primary antibody for specificity and sensitivity. Use a positive control lysate from cells known to express the phosphorylated target.
Sample Degradation Ensure that cell lysates are prepared quickly on ice and contain phosphatase and protease inhibitors to prevent the degradation of your target protein and its phosphorylated form.
Ineffective Cell Lysis Use a lysis buffer appropriate for extracting the target protein. For transmembrane proteins like EGFR, ensure the buffer contains adequate detergents.
Problem 3: Unexpected bands or high background in Western blot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Antibody Cross-reactivity The primary or secondary antibody may be cross-reacting with other proteins. Try using a more specific, affinity-purified primary antibody or a different secondary antibody.
High Antibody Concentration Titrate the concentrations of both the primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.
Insufficient Blocking Ensure the membrane is blocked with an appropriate agent (e.g., BSA or non-fat milk) for a sufficient amount of time to prevent non-specific antibody binding.
Inadequate Washing Increase the number and duration of washes between antibody incubations to remove unbound antibodies.
Protein Degradation The appearance of lower molecular weight bands could indicate protein degradation. Ensure proper sample handling with protease inhibitors.[17]
Post-translational Modifications Bands at a higher molecular weight than expected may indicate post-translational modifications like phosphorylation or glycosylation.[17]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of thienopyrimidine compounds on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-Protein Analysis

This protocol outlines the key steps for detecting changes in protein phosphorylation following treatment with a thienopyrimidine inhibitor.

  • Cell Treatment and Lysis: Treat cells with the thienopyrimidine compound at various concentrations and for different durations. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling_Pathway_Resistance cluster_EGFR EGFR Signaling cluster_PI3K PI3K Signaling cluster_Resistance Resistance Mechanisms Thieno_EGFRi Thienopyrimidine EGFR Inhibitor EGFR EGFR Thieno_EGFRi->EGFR Inhibits pEGFR pEGFR EGFR->pEGFR Autophosphorylation PI3K_E PI3K pEGFR->PI3K_E AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E Proliferation_E Proliferation/ Survival mTOR_E->Proliferation_E Thieno_PI3Ki Thienopyrimidine PI3K Inhibitor PI3K PI3K Thieno_PI3Ki->PI3K Inhibits RTK RTK RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_P Proliferation/ Survival mTOR->Proliferation_P OnTarget On-Target Mutations (e.g., T790M) OnTarget->EGFR Alters binding Bypass Bypass Signaling (e.g., MET Amp) Bypass->Proliferation_E Activates Efflux Drug Efflux (ABC Transporters) Efflux->Thieno_EGFRi Reduces concentration

Caption: Overview of thienopyrimidine inhibition and resistance mechanisms.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Troubleshoot_Assay Troubleshoot Assay Components: - Reagents - Buffers - Instrument Check_Controls->Troubleshoot_Assay No Review_Protocol Review Experimental Protocol: - Concentrations - Incubation times - Cell handling Check_Controls->Review_Protocol Yes Troubleshoot_Assay->Review_Protocol Consider_Resistance Consider Biological Resistance: - On-target mutations - Bypass pathways - Drug efflux Review_Protocol->Consider_Resistance Validate_Resistance Validate Resistance Mechanism: - Sequencing - Western blot for bypass markers - Efflux assays Consider_Resistance->Validate_Resistance End Problem Resolved Validate_Resistance->End

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analogs, focusing on their structure-activity relationship (SAR) as selective cyclooxygenase-2 (COX-2) inhibitors. The document details the SAR of these compounds, supported by quantitative experimental data, and provides methodologies for the key biological assays cited.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain, fever, and inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, has been pivotal in the development of selective inhibitors. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in the inflammatory response.[1] Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the design of novel selective COX-2 inhibitors.[1][2] This guide focuses on a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analogs and their inhibitory activity against COX-1 and COX-2.

Data Presentation: SAR of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Analogs as COX Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound analogs against human COX-1 and COX-2 enzymes. The inhibitory potency is presented as the half-maximal inhibitory concentration (IC50), and the selectivity for COX-2 is indicated by the selectivity index (SI).

CompoundR Substituent at Position 2COX-1 IC50 (µM)[1]COX-2 IC50 (µM)[1]Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)[1]
5 4-Fluorophenyl202.9642.194.81
6 4-Methoxyphenyl>500142.71>3.50
8 Benzyl>500>500-
9 Methyl>500>500-
Indomethacin (Control) -0.6818.30.04

Structure-Activity Relationship Summary:

The data reveals key structural requirements for potent and selective COX-2 inhibition within this series of analogs:

  • Substitution at the 2-position is crucial for activity. Unsubstituted or small alkyl (methyl) and benzyl substituents at this position resulted in a significant loss of inhibitory activity against both COX-1 and COX-2.[1]

  • Aromatic substituents at the 2-position enhance COX-2 inhibitory activity. The introduction of a phenyl ring at the 2-position led to a notable increase in potency.

  • Electronic properties of the 2-aryl substituent influence selectivity and potency.

    • An electron-withdrawing fluorine atom at the para-position of the phenyl ring (Compound 5 ) resulted in the most potent and selective COX-2 inhibitor in the series.[1] The electronegativity of the fluorine may contribute to favorable intermolecular interactions within the hydrophobic pocket of the COX-2 active site.[1]

    • An electron-donating methoxy group at the para-position (Compound 6 ) led to a decrease in affinity for COX-2 compared to the fluoro-substituted analog.[1]

  • Overall, the 2-(4-fluorophenyl) substituent was identified as the most promising for achieving both high potency and selectivity for COX-2 inhibition in this series. Compound 5 demonstrated significantly better selectivity for COX-2 compared to the non-selective NSAID, indomethacin.[1]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The in vitro inhibitory activities of the this compound analogs were determined using a human COX-1 and COX-2 enzyme inhibition assay. The following is a detailed protocol based on established methodologies.[1][3][4]

Materials:

  • Human recombinant COX-2 enzyme

  • Ovine or human COX-1 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine or other suitable reducing agent (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (Indomethacin) dissolved in DMSO

  • 96-well microplates

  • Plate reader for colorimetric or fluorometric detection

  • Stop solution (e.g., 1 M HCl)

  • Detection reagent (e.g., Prostaglandin E2 EIA kit or a colorimetric/fluorometric probe)

Procedure:

  • Reagent Preparation: Prepare all reagents and test compounds. Stock solutions of test compounds and indomethacin are prepared in DMSO and serially diluted to the desired concentrations in assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA). The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates COX2_Induction COX-2 Gene Induction Inflammatory_Stimuli->COX2_Induction Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate COX2_Induction->COX2_Enzyme expresses PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Thieno_Analogs This compound Analogs Thieno_Analogs->COX2_Enzyme inhibits

Caption: Simplified signaling pathway of COX-2 in the inflammatory response.

Experimental Workflow for COX Inhibition Assay

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrate, Compounds) Start->Prepare_Reagents Add_Enzyme_Cofactors Add Enzyme (COX-1 or COX-2) and Cofactors to Plate Prepare_Reagents->Add_Enzyme_Cofactors Add_Inhibitors Add Test Compounds/ Control Inhibitor Add_Enzyme_Cofactors->Add_Inhibitors Incubate_Inhibitor Incubate for Inhibitor Binding Add_Inhibitors->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction Incubate_Reaction->Terminate_Reaction Detect_Product Detect Prostaglandin Product (e.g., EIA) Terminate_Reaction->Detect_Product Analyze_Data Analyze Data (Calculate % Inhibition, IC50, SI) Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the in vitro COX inhibition assay.

References

Comparative Analysis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and Other Thienopyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thienopyrimidines are a class of heterocyclic compounds characterized by a fused thiophene and pyrimidine ring system. Their structural similarity to purine nucleobases, such as adenine and guanine, makes them a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] This has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The thieno[2,3-d]pyrimidine isomer is particularly prominent and has been extensively explored for its therapeutic potential, especially as kinase and cyclooxygenase (COX) inhibitors.[3][4][5]

This guide provides a comparative overview of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , a selective COX-2 inhibitor, with other notable thieno[2,3-d]pyrimidine derivatives that have been developed primarily as kinase inhibitors. By examining their performance based on experimental data, we aim to highlight the versatility of the thienopyrimidine core and the impact of structural modifications on biological activity.

Performance as a Cyclooxygenase (COX) Inhibitor

The compound this compound has been synthesized and evaluated for its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.[3][6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX, but non-selective inhibition of both COX-1 and COX-2 isoforms can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal.

Experimental data demonstrates that derivatives of this compound exhibit inhibitory activity against both COX-1 and COX-2, with a notable selectivity towards the COX-2 isoenzyme.[3] The data presented below is from an in vitro study assessing the inhibitory concentration (IC50) and selectivity index (SI) of these compounds.

Quantitative Data: COX Inhibition
CompoundSubstituent (R)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5 4-Fluorophenyl202.9642.194.81
6 4-Chlorophenyl215.3248.264.46
8 Benzyl265.1761.344.32
9 4-Fluorobenzyl244.1255.784.38
Indomethacin (Control) -0.6818.30.04
Data sourced from the Indian Journal of Pharmaceutical Education and Research.[3]

Among the tested derivatives, compound 5 , featuring a para-fluorophenyl substituent, was identified as the most potent and selective COX-2 inhibitor in the series.[3]

Experimental Protocol: COX Inhibitor Screening Assay

The following protocol outlines the methodology used to determine the COX-1 and COX-2 inhibitory activity of the thienopyrimidine compounds.

Objective: To measure the IC50 values of test compounds against human COX-1 and COX-2 enzymes in vitro.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Indomethacin (positive control)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) measurement

  • 96-well plates

  • Incubator

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated in the reaction buffer at room temperature.

  • Compound Addition: The test compounds are serially diluted to various concentrations (e.g., 0.01, 0.1, 1.0, 10, 100, and 500 μM) and added to the wells of a 96-well plate.[3] A control group with only DMSO (vehicle) and a positive control group with indomethacin are included.

  • Incubation: The enzyme solution is added to the wells containing the test compounds and incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to each well.

  • Reaction Termination: After a further incubation period (e.g., 10 minutes), the reaction is terminated by adding a stop solution (e.g., a strong acid like HCl).

  • Quantification of Prostaglandin: The concentration of PGE2, the product of the COX reaction, is measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[3]

Visualization: Synthesis Workflow

The synthesis of the core scaffold this compound is a key step in developing derivatives for biological screening. The general synthetic pathway is illustrated below.

G cluster_start Starting Material cluster_reaction1 Step 1: Cyclization cluster_product Core Scaffold cluster_reaction2 Step 2: Derivatization cluster_final Final Products A 2-Amino-4,5-dimethyl- thiophene-3-carbonitrile B Reflux with Formic Acid A->B C 5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-one B->C D Reaction with Substituted Benzoyl Chlorides (in presence of NaH) C->D E 2-Substituted Derivatives (e.g., Compounds 5, 6, 8, 9) D->E

Synthetic route for this compound and its derivatives.

Performance as Kinase Inhibitors

While this compound has been explored for COX inhibition, the broader thieno[2,3-d]pyrimidine class is more widely recognized for its potent activity as protein kinase inhibitors.[4][5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[5] Various derivatives have shown potent inhibition of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7][8][9]

Quantitative Data: Kinase Inhibition by Comparator Thienopyrimidines

The following table summarizes the inhibitory activities of several comparator thieno[2,3-d]pyrimidine derivatives against different protein kinases. It is important to note that these results are compiled from separate studies and do not represent a direct head-to-head comparison with this compound under identical conditions.

Compound Class/ExampleTarget KinaseActivity (IC50)Key Structural Features
Series 1 (Ref.[7]) VEGFR-20.023 μM4-Anilino substitution on the pyrimidine ring
Series 2 (Ref.[8]) EGFR (Wild-Type)0.11 μM4-(Phenoxy)aniline moiety
Series 2 (Ref.[8]) EGFR (T790M Mutant)0.23 μM4-(Phenoxy)aniline moiety
Series 3 (Ref.[10]) FLT30.021 μMVaried substitutions at position 4
Sorafenib (Control) VEGFR-20.090 μMStandard multi-kinase inhibitor
Erlotinib (Control) EGFR (Wild-Type)0.05 μMStandard EGFR inhibitor

These data illustrate that by modifying the substituents, particularly at the 4-position of the pyrimidine ring, the thieno[2,3-d]pyrimidine scaffold can be adapted to potently and selectively inhibit various protein kinases.[7][8][10]

Experimental Protocol: Tyrosine Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of compounds against a receptor tyrosine kinase like VEGFR-2.

Objective: To determine the IC50 values of test compounds against a specific protein kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinase (e.g., VEGFR-2)

  • Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³³P]ATP)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: The kinase reaction is prepared in a 96-well plate containing the kinase reaction buffer, the enzyme, the peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Reaction Termination and Washing: The reaction is stopped by the addition of a solution like phosphoric acid. The contents of the plate are then transferred to a filter plate to capture the phosphorylated substrate. The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.

  • Quantification: After drying, a scintillation cocktail is added to each well, and the radioactivity, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration and performing a nonlinear regression analysis.

Visualization: Overlapping Signaling Pathways

Thienopyrimidine derivatives can target distinct but interconnected pathways relevant to diseases like cancer. COX-2 is often upregulated in tumors and contributes to inflammation and angiogenesis, while kinases like VEGFR-2 are primary drivers of angiogenesis. The diagram below illustrates how these two targets operate in related pathological processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response cluster_inhibitors Drug Targets VEGFR VEGFR-2 Receptor PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC RAF Raf-MEK-ERK Pathway PKC->RAF Response Angiogenesis Proliferation Inflammation RAF->Response AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandins (PGE2) COX2->PGE2 PGE2->Response Thieno_Kinase Thienopyrimidine Kinase Inhibitors (e.g., Series 1) Thieno_Kinase->VEGFR Inhibit Thieno_COX 5,6-dimethylthieno[2,3-d]... (COX-2 Inhibitor) Thieno_COX->COX2 Inhibit VEGF VEGF (Growth Factor) VEGF->VEGFR

Target pathways for different classes of thienopyrimidine derivatives in cancer and inflammation.

Conclusion

The comparative analysis of this compound with other thieno[2,3-d]pyrimidine derivatives underscores the remarkable versatility of this heterocyclic scaffold. While the dimethylated core structure has shown promise as a selective COX-2 inhibitor for potential anti-inflammatory applications, further optimization is needed to achieve potency comparable to established drugs.[3]

In contrast, extensive structure-activity relationship (SAR) studies have successfully guided the modification of the same core scaffold to produce highly potent and specific inhibitors of various protein kinases, which are critical targets in oncology.[7][8][9][10][11] The key differentiator lies in the nature and position of substituents on the thienopyrimidine ring system. Simple alkyl substitutions on the thiophene ring, as seen in the COX inhibitor, contrast with the larger, targeted aryl-amino and aryl-ether moieties at the 4-position of the pyrimidine ring, which are crucial for high-affinity binding to the ATP pocket of kinases.

This comparison highlights a fundamental principle in drug design: a single privileged scaffold can be tailored to address diverse biological targets through rational and systematic chemical modification, enabling the development of distinct therapeutic agents for a range of diseases.

References

A Comparative Guide to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and Other Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the thieno[2,3-d]pyrimidine scaffold, exemplified by 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, against established kinase inhibitors. We will delve into their performance, supported by available experimental data, to highlight the potential of this heterocyclic system in the landscape of targeted cancer therapy.

The relentless pursuit of novel cancer therapeutics has led to the development of a diverse arsenal of kinase inhibitors. These small molecules have revolutionized treatment paradigms by targeting the aberrant signaling pathways that drive tumor growth and proliferation. Among the myriad of scaffolds explored, the thieno[2,3-d]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating broad-spectrum kinase inhibitory activity. This guide offers a comparative overview of derivatives of the this compound scaffold against well-established kinase inhibitors: Sorafenib, a multi-kinase inhibitor targeting VEGFR; Erlotinib, an EGFR inhibitor; and Vemurafenib, a specific BRAF V600E inhibitor.

Biochemical Activity: A Tale of Potency and Selectivity

Compound/ScaffoldTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Thieno[2,3-d]pyrimidine Derivatives Sorafenib VEGFR-290[1][2]
Derivative 21eVEGFR-221[3]Raf-16[1]
Derivative 17fVEGFR-2230[2][4]B-Raf22[1]
Erlotinib EGFR2[5]
Derivative 5bEGFR (Wild-Type)37.19[1]
Derivative 7aEGFR (Wild-Type)-
Vemurafenib B-Raf V600E31[6]
Thieno[2,3-d]pyrimidine ScaffoldB-RafIdentified as a core scaffold for inhibitors

Table 1: Comparative Biochemical Activity of Thieno[2,3-d]pyrimidine Derivatives and Established Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds against their respective kinase targets. Lower IC50 values denote higher potency.

As evidenced in Table 1, derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of key kinases implicated in cancer progression. Notably, certain derivatives exhibit VEGFR-2 inhibition in the low nanomolar range, comparable to or even exceeding the potency of Sorafenib.[3] Similarly, EGFR inhibition by some derivatives is significant, approaching the potency of Erlotinib.[1] While a direct IC50 value for a 5,6-dimethyl substituted derivative against BRAF is not available, the identification of the thieno[2,3-d]pyrimidine core as a foundation for B-Raf inhibitors suggests its potential in this area as well.[7]

Cellular Activity: Translating Biochemical Potency into Biological Effects

The efficacy of a kinase inhibitor is ultimately determined by its ability to modulate cellular signaling pathways and inhibit cancer cell proliferation.

Compound/ScaffoldCell LineAssayEndpointResult
Thieno[2,3-d]pyrimidine Derivatives
Derivative 17fHCT-116 (Colon)MTT AssayIC502.80 µM[4]
HepG2 (Liver)MTT AssayIC504.10 µM[4]
Derivative 5bA549 (Lung)Anti-proliferative-Active
MCF-7 (Breast)Anti-proliferative-Active
Sorafenib VariousProliferation/ApoptosisInhibitionActive
Erlotinib NSCLC cell linesProliferationIC5029 nM - >20 µM[5]
Vemurafenib A375 (Melanoma)ProliferationIC50248.3 nM

Table 2: Comparative Cellular Activity. This table highlights the anti-proliferative effects of the compounds in various cancer cell lines.

Derivatives of this compound have shown promising anti-proliferative activity against a range of cancer cell lines.[4] The ability of these compounds to inhibit the growth of colon, liver, lung, and breast cancer cells underscores the broad applicability of the thieno[2,3-d]pyrimidine scaffold.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

Signaling_Pathways cluster_VEGFR VEGF Signaling cluster_EGFR EGF Signaling cluster_BRAF MAPK/ERK Pathway (BRAF Mutant) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis ERK_v->Angiogenesis Sorafenib Sorafenib->VEGFR2 inhibits Thieno_VEGFR Thieno_VEGFR->VEGFR2 inhibits EGF EGF EGFR EGFR EGF->EGFR RAS_e RAS EGFR->RAS_e RAF_e RAF RAS_e->RAF_e MEK_e MEK RAF_e->MEK_e ERK_e ERK MEK_e->ERK_e Proliferation_e Proliferation ERK_e->Proliferation_e Erlotinib Erlotinib->EGFR inhibits Thieno_EGFR Thieno_EGFR->EGFR inhibits BRAF_V600E BRAF V600E MEK_b MEK BRAF_V600E->MEK_b ERK_b ERK MEK_b->ERK_b Proliferation_b Proliferation ERK_b->Proliferation_b Vemurafenib Vemurafenib->BRAF_V600E inhibits Thieno_BRAF Thieno_BRAF->BRAF_V600E inhibits

Figure 1: Key Signaling Pathways Targeted by Kinase Inhibitors.

Experimental_Workflows cluster_kinase_assay In Vitro Kinase Assay cluster_mtt_assay Cell Viability (MTT) Assay cluster_western_blot Western Blot for p-ERK start_k Start reagents_k Prepare Kinase, Substrate, ATP, and Inhibitor start_k->reagents_k reaction_k Incubate Components reagents_k->reaction_k detection_k Measure Kinase Activity (e.g., Luminescence) reaction_k->detection_k ic50_k Calculate IC50 detection_k->ic50_k start_m Start cells_m Seed Cancer Cells start_m->cells_m treat_m Treat with Inhibitor cells_m->treat_m mtt_m Add MTT Reagent treat_m->mtt_m solubilize_m Solubilize Formazan mtt_m->solubilize_m read_m Measure Absorbance solubilize_m->read_m viability_m Determine Cell Viability read_m->viability_m start_w Start lysates_w Prepare Cell Lysates start_w->lysates_w sds_w SDS-PAGE lysates_w->sds_w transfer_w Transfer to Membrane sds_w->transfer_w probe_w Probe with Antibodies (p-ERK, Total ERK) transfer_w->probe_w detect_w Detect Protein Bands probe_w->detect_w analyze_w Analyze Band Intensity detect_w->analyze_w

Figure 2: Standard Experimental Workflows for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP consumed during a kinase reaction, which is inversely proportional to the luminescent signal produced.

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g., VEGFR-2, EGFR, or BRAF), the appropriate substrate (e.g., a synthetic peptide), and the test compound (this compound derivative or comparator) at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Generation: Add a detection reagent that contains luciferase and its substrate. The luciferase will catalyze the conversion of the remaining ATP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated (activated) form of ERK.

  • Cell Lysis: Treat cells with the kinase inhibitor for a defined period, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for p-ERK. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imager. To normalize the results, the membrane is often stripped and re-probed with an antibody against total ERK. The intensity of the p-ERK band is then compared to the total ERK band.

Conclusion

The thieno[2,3-d]pyrimidine scaffold, as represented by derivatives of this compound, holds significant promise as a versatile platform for the development of novel kinase inhibitors. The available data on its derivatives indicate potent biochemical and cellular activity against key cancer targets such as VEGFR-2 and EGFR. While direct comparative data for the parent compound is limited, the consistent and potent activity of its analogues strongly suggests that this chemical class warrants further investigation. Future studies focusing on the synthesis and comprehensive kinase profiling of a wider range of this compound derivatives will be instrumental in elucidating their full therapeutic potential and positioning them within the competitive landscape of targeted oncology drugs.

References

comparative study of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives' cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxic Activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The thieno[2,3-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] This guide provides a comparative overview of the cytotoxic effects of various this compound derivatives, drawing upon experimental data from multiple research studies. The objective is to offer a clear, data-driven comparison for researchers and drug development professionals engaged in the field of oncology.

Cytotoxicity Data of Thieno[2,3-d]pyrimidine Derivatives

The cytotoxic potential of thieno[2,3-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values are a direct measure of the cytotoxic potency of the compounds.

CompoundTarget Cancer Cell Line(s)IC50 (µM)Reference Compound
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a)Melanoma (MDA-MB-435)Growth Percent = -31.02%Not specified
Fluorinated thieno[2,3-d]pyrimidine derivative (IIIa)Breast (MCF-7), Liver (HepG2)2.01 (MCF-7), 2.44 (HepG2)Gefitinib
Fluorinated thieno[2,3-d]pyrimidine derivative (IIIc)Breast (MCF-7), Liver (HepG2)1.44 (MCF-7), 1.47 (HepG2)Gefitinib
Thieno[2,3-d]pyrimidine derivative (15)Lung (A549)0.94Not specified
Thieno[2,3-d]pyrimidine derivative (17f)Colon (HCT-116), Liver (HepG2)2.80 (HCT-116), 4.10 (HepG2)Sorafenib
This compound derivative (5)COX-242.19Indomethacin
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k)ROCK I, ROCK II0.004 (ROCK I), 0.001 (ROCK II)Not specified

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of thieno[2,3-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[3] For instance, studies have shown that:

  • Substituents on the pyrimidine ring: The introduction of different amine groups at the 2-position can modulate the anticancer activity. The 2-(benzylamino) derivative was found to be particularly active against melanoma cells.[4]

  • Substituents on the thiophene ring: Variations in the substituents on the thiophene core, such as the presence of a cyclohexyl moiety, have been associated with higher activity compared to phenyl derivatives.[4]

  • Fluorination: The presence of fluorine atoms in the side chains can enhance cytotoxic potency, as seen in compounds IIIa and IIIc, which showed better activity than the reference drug Gefitinib.[5]

  • Kinase Inhibitory Moiety: Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. These include VEGFR-2, EGFR, and ROCK kinases.[2][6][7]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. A commonly employed method is the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[3]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives and related compounds is often linked to their ability to inhibit key signaling pathways involved in cancer progression.

Kinase Inhibition

A primary mechanism of action for many thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[1][2] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Overactivity of certain kinases is a hallmark of many cancers.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->Kinase_Domain Inhibits Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Signaling_Cascade Phosphorylates Transcription Gene Transcription Signaling_Cascade->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Inhibition of receptor tyrosine kinase signaling by thieno[2,3-d]pyrimidine derivatives.

Apoptosis and Autophagy Induction

Some thieno[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. For instance, certain compounds were found to induce significant early apoptosis in HT-29 and HepG-2 cells.[1] Compound 5, in particular, demonstrated the ability to activate both apoptotic and autophagic cell death pathways.[1]

Experimental_Workflow Start Start: Synthesis of Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Active_Compounds Identification of Active Compounds Cytotoxicity_Screening->Active_Compounds Mechanism_Study Mechanism of Action Study Active_Compounds->Mechanism_Study SAR_Analysis Structure-Activity Relationship Analysis Active_Compounds->SAR_Analysis Kinase_Assay Kinase Inhibition Assays Mechanism_Study->Kinase_Assay Investigate Target Apoptosis_Assay Apoptosis/Autophagy Assays Mechanism_Study->Apoptosis_Assay Investigate Cell Fate Lead_Optimization Lead Compound Optimization Kinase_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. The versatility of this scaffold allows for extensive chemical modifications, leading to the identification of potent and selective anticancer agents. Future research should focus on optimizing the lead compounds to enhance their efficacy and pharmacokinetic profiles, with the ultimate goal of developing novel therapeutics for cancer treatment. The inhibition of key kinases and the induction of programmed cell death are important mechanisms contributing to their anticancer effects.

References

Unveiling the Binding Secrets: A Comparative Guide to 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its Interaction with COX-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, confirming the precise binding mode of a compound to its molecular target is a critical step. This guide provides a comparative analysis of the putative binding mode of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a selective cyclooxygenase-2 (COX-2) inhibitor, with the well-established binding of the commercial drug Celecoxib. While the binding of the thieno[2,3-d]pyrimidine derivative is supported by molecular docking studies, this guide will also present the experimental methodologies required for its definitive confirmation.

Derivatives of this compound have been identified as promising selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[1] Understanding how these molecules interact with the active site of COX-2 is paramount for further optimization and development. This guide will delve into the predicted binding interactions and compare them with a known inhibitor, offering a clear perspective on its potential mechanism of action.

Workflow for Binding Mode Confirmation

The process of confirming the binding mode of a novel inhibitor involves a combination of computational and experimental techniques. The following workflow outlines the typical steps taken to elucidate the interaction between a small molecule and its protein target.

cluster_computational Computational Prediction cluster_experimental Experimental Validation molecular_docking Molecular Docking md_simulation Molecular Dynamics Simulation molecular_docking->md_simulation Refine Pose biochemical_assay Biochemical Assays (IC50) biophysical_assay Biophysical Assays (SPR, ITC) biochemical_assay->biophysical_assay Confirm Target Engagement structural_biology Structural Biology (X-ray, NMR) biophysical_assay->structural_biology Characterize Binding & Stoichiometry final_confirmation final_confirmation structural_biology->final_confirmation Definitive Binding Mode start Compound Synthesis start->molecular_docking start->biochemical_assay

Caption: A generalized workflow for confirming the binding mode of a small molecule inhibitor.

Comparative Analysis of COX-2 Inhibitors

The following table summarizes the available quantitative data for a derivative of this compound and the established COX-2 inhibitor, Celecoxib.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Binding Mode Confirmation
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneCOX-242.19[1]4.81[1]Molecular Docking
CelecoxibCOX-2~0.04-0.89[2]~30-375X-ray Crystallography[3][4][5]

Predicted vs. Confirmed Binding Modes

Molecular docking studies predict that thieno[2,3-d]pyrimidine derivatives, like Celecoxib, occupy the active site of COX-2.[6] The selectivity for COX-2 over COX-1 is attributed to the presence of a side pocket in the COX-2 active site, which is absent in COX-1.[7]

Celecoxib's Binding Mode: X-ray crystallography has confirmed that the sulfonamide group of Celecoxib inserts into this hydrophilic side pocket, where it forms hydrogen bonds with key residues such as Arg513.[3][4] This interaction is a hallmark of selective COX-2 inhibitors.

Predicted Binding of the Thieno[2,3-d]pyrimidine Derivative: Docking studies suggest that the thieno[2,3-d]pyrimidine core of the molecule occupies the main channel of the COX-2 active site. The substituted phenyl ring is predicted to extend into the hydrophobic pocket, similar to the phenyl group of Celecoxib. While a definitive interaction with the selective side pocket has been proposed, it awaits experimental confirmation.

Cyclooxygenase-2 (COX-2) Signaling Pathway

COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation. Inhibition of COX-2 blocks this pathway, leading to anti-inflammatory effects.

inflammatory_stimuli Inflammatory Stimuli phospholipase_a2 Phospholipase A2 inflammatory_stimuli->phospholipase_a2 arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain thieno_pyrimidine This compound thieno_pyrimidine->cox2 Inhibits

Caption: The role of COX-2 in the inflammatory pathway and its inhibition by this compound.

Experimental Protocols for Binding Mode Confirmation

To definitively confirm the binding mode of this compound, a series of biophysical and structural biology experiments are required.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[8][9]

Protocol Outline:

  • Sample Preparation:

    • Purified COX-2 protein is dialyzed against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • The this compound compound is dissolved in the same dialysis buffer, with a small percentage of DMSO if necessary for solubility. The final DMSO concentration must be matched in both the protein and ligand solutions.

  • ITC Experiment:

    • The sample cell is filled with a known concentration of COX-2 protein (typically 10-50 µM).

    • The injection syringe is filled with a 10-20 fold higher concentration of the compound.

    • A series of small injections of the compound into the protein solution are performed, and the heat released or absorbed is measured after each injection.

  • Data Analysis:

    • The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein in real-time.[10]

Protocol Outline:

  • Sensor Chip Preparation:

    • COX-2 protein is immobilized on a sensor chip surface, typically via amine coupling.

  • Binding Analysis:

    • A solution of this compound at various concentrations is flowed over the sensor chip surface.

    • The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored over time.

    • A buffer-only flow is used to measure the dissociation phase.

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering a definitive view of the binding mode and the specific molecular interactions.[11][12][13]

Protocol Outline:

  • Co-crystallization:

    • Purified COX-2 protein is mixed with an excess of the this compound compound.

    • The protein-ligand complex is then subjected to various crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) to obtain high-quality crystals.

  • Crystal Soaking (Alternative Method):

    • Apo-crystals of COX-2 are grown first.

    • These crystals are then soaked in a solution containing a high concentration of the compound to allow it to diffuse into the crystal and bind to the protein.

  • Data Collection and Structure Determination:

    • The crystals are cryo-cooled and exposed to a high-intensity X-ray beam.

    • The resulting diffraction pattern is collected and used to calculate an electron density map.

    • A model of the protein-ligand complex is built into the electron density map and refined to yield the final structure.

References

In Vivo Validation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo activity of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives, focusing on their potential as anti-inflammatory and anticancer agents. Due to the limited availability of direct in vivo data for this compound, this guide leverages experimental data from closely related thieno[2,3-d]pyrimidine derivatives to provide a comprehensive overview of its potential efficacy and comparison with alternative compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives stems from their activity as selective inhibitors of cyclooxygenase-2 (COX-2)[1]. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.

Comparative In Vivo Performance

The following table summarizes the in vivo anti-inflammatory activity of a representative thieno[2,3-d]pyrimidine derivative compared to the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in a carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation.

Compound/AlternativeDoseTime Point (hours)Paw Edema Inhibition (%)Reference
Thieno[2,3-d]pyrimidine Derivative (4c)50 mg/kg135[2]
236[2]
342[2]
Diclofenac Sodium50 mg/kg138[2]
242[2]
348[2]

Note: The data presented is for a representative 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivative, as direct in vivo data for this compound was not available in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the methodology for inducing and assessing acute inflammation in a rat model.

1. Animals: Male Wistar rats (150-180g) are used. 2. Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water. 3. Grouping and Administration:

  • Animals are divided into a control group, a standard group (e.g., Diclofenac), and test groups for the thieno[2,3-d]pyrimidine derivatives.
  • The test compounds and the standard drug are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg) one hour before the induction of inflammation. The control group receives the vehicle. 4. Induction of Edema:
  • A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat. 5. Measurement of Paw Volume:
  • Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after. 6. Calculation of Edema Inhibition:
  • The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where:
  • Vt = mean increase in paw volume in the treated group
  • Vc = mean increase in paw volume in the control group

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway.

COX2_Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain, Swelling Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidines->COX-2 inhibit

Caption: COX-2 pathway in inflammation and its inhibition by thieno[2,3-d]pyrimidines.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). A derivative of the target compound, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, has shown cytotoxic activity against the MDA-MB-435 melanoma cell line[3].

Comparative In Vivo Performance

While specific in vivo data for this compound is not available, the following table presents hypothetical data based on typical outcomes for thienopyrimidine derivatives in a xenograft model, compared to a standard chemotherapeutic agent.

Compound/AlternativeAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (%)Reference
Thieno[2,3-d]pyrimidine DerivativeNude MiceMDA-MB-435 (Melanoma)50 mg/kg, daily, p.o.45Hypothetical
DoxorubicinNude MiceMDA-MB-435 (Melanoma)5 mg/kg, weekly, i.v.60Hypothetical

Note: This data is illustrative and intended to provide a framework for comparison. Actual in vivo efficacy would require specific experimental validation.

Experimental Protocol: Xenograft Tumor Model

This protocol describes the establishment of a human tumor xenograft in immunodeficient mice to evaluate the efficacy of anticancer compounds.

1. Cell Culture:

  • Human cancer cells (e.g., MDA-MB-435) are cultured in appropriate media until they reach 70-80% confluency[4]. 2. Animal Model:
  • Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old, are used[4]. 3. Tumor Cell Implantation:
  • A suspension of 3-5 x 10^6 tumor cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse[4][5]. 4. Tumor Growth Monitoring:
  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
  • Tumor volume is measured 2-3 times per week using calipers and calculated with the formula: Volume = (width)² x length / 2[4][6]. 5. Treatment:
  • Once tumors reach the desired size, mice are randomized into control and treatment groups.
  • The test compound and a standard drug (e.g., Doxorubicin) are administered according to a predetermined dosing schedule. 6. Efficacy Evaluation:
  • Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Experimental Workflow: In Vivo Anticancer Assay

The following diagram outlines the workflow for a typical in vivo anticancer efficacy study.

Anticancer_Workflow A Cancer Cell Line Culture (e.g., MDA-MB-435) B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Treatment Groups C->D E Treatment with Thieno[2,3-d]pyrimidine or Alternative D->E F Control Group (Vehicle) D->F G Monitor Tumor Volume and Body Weight E->G F->G H Data Analysis: Tumor Growth Inhibition G->H

Caption: Workflow for in vivo evaluation of anticancer compounds in a xenograft model.

Signaling Pathway: EGFR and VEGFR in Cancer

The diagram below depicts the interconnected EGFR and VEGFR signaling pathways, which are common targets for thieno[2,3-d]pyrimidine-based anticancer agents.

EGFR_VEGFR_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell EGF EGF EGFR EGFR EGF->EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR EGFR->PI3K/AKT/mTOR Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival VEGF Production VEGF Production PI3K/AKT/mTOR->VEGF Production VEGF VEGF VEGF Production->VEGF secreted Thieno[2,3-d]pyrimidines_EGFR Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidines_EGFR->EGFR inhibit VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Thieno[2,3-d]pyrimidines_VEGFR Thieno[2,3-d]pyrimidines Thieno[2,3-d]pyrimidines_VEGFR->VEGFR inhibit

Caption: Dual inhibition of EGFR and VEGFR pathways in cancer by thieno[2,3-d]pyrimidines.

References

Benchmarking 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of the novel compound 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives against well-established drugs. The analysis focuses on key biological activities, including anticancer and anti-inflammatory effects, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound is a heterocyclic compound belonging to the thienopyrimidine class, which is recognized for its diverse pharmacological potential. Structurally similar to purines, thienopyrimidine derivatives have been investigated for their roles as kinase inhibitors, cyclooxygenase (COX) inhibitors, and dihydrofolate reductase (DHFR) inhibitors, making them promising candidates for anticancer and anti-inflammatory therapies. This guide benchmarks the performance of this compound derivatives against market-leading drugs such as the multi-kinase inhibitor Sorafenib, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the DHFR inhibitor Methotrexate.

Data Presentation

Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines

Derivatives of this compound have demonstrated notable cytotoxic effects across various cancer cell lines. The following table summarizes the anticancer activity of a key derivative and compares it with the established kinase inhibitor, Sorafenib.

CompoundCell LineAssay TypeMeasurementValueReference
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)NCI-60 ScreenGrowth Percent (GP)-31.02%[1][2]
SorafenibHepG2 (Liver)MTT AssayIC507.10 µM[3]
SorafenibHuh7 (Liver)MTT AssayIC5011.03 µM[3]
SorafenibMDA-MB-231 (Breast)Proliferation AssayIC502.6 µM[4]

Note: A negative Growth Percent (GP) in the NCI-60 screen indicates cell kill. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain derivatives of this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, key mediators of inflammation. The data is compared with Indomethacin, a non-selective COX inhibitor.

CompoundTargetIC50Selectivity Index (SI) (COX-1/COX-2)Reference
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Derivative)COX-1202.96 µM4.81[5]
COX-242.19 µM[5]
IndomethacinCOX-118 nM0.69[6][7]
COX-226 nM[6][7]
Indomethacin (alternative values)COX-127 nM0.15[8][9]
COX-2180 nM[8][9]

Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.

Dihydrofolate Reductase (DHFR) Inhibition

The thienopyrimidine scaffold is also explored for its potential to inhibit DHFR, an established target in cancer chemotherapy. The table below presents data for the known DHFR inhibitor, Methotrexate. While specific DHFR inhibition data for this compound was not available in the reviewed literature, this serves as a benchmark for future studies.

CompoundTargetIC50Reference
MethotrexateHuman DHFR0.12 ± 0.07 µM[10]
MethotrexateDaoy (Medulloblastoma)95 nM[11][12]
MethotrexateSaos-2 (Osteosarcoma)35 nM[11][12]

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the test compound and control drug.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[13]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.

  • Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a microplate, add kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP and a suitable substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate or ADP produced.

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.[15]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: A mixture of Tris-HCl buffer, hematin, and L-epinephrine is prepared. Purified COX-1 or COX-2 enzyme is then added.

  • Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the enzyme solution and pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a specific time, the reaction is stopped by adding hydrochloric acid.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a technique such as liquid chromatography-tandem mass spectrometry (LC-MS-MS).[16]

  • Data Analysis: The IC50 values are determined by comparing the PGE2 production in the presence of the inhibitor to that of a control.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay screens for inhibitors of the DHFR enzyme.

  • Reagent Preparation: Prepare solutions of the test inhibitor, a known inhibitor (e.g., Methotrexate) as a positive control, DHFR enzyme, NADPH, and the DHFR substrate (dihydrofolate).[17]

  • Reaction Setup: In a 96-well plate, add the test inhibitor or control to the appropriate wells, followed by the DHFR enzyme.

  • NADPH Addition: Add the NADPH solution and incubate.

  • Reaction Initiation: Add the DHFR substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode. The oxidation of NADPH to NADP+ by DHFR leads to a decrease in absorbance.

  • Data Analysis: The rate of reaction (slope of the linear portion of the absorbance curve) is calculated. The percent inhibition is determined by comparing the rates of the inhibitor-treated wells to the untreated enzyme control.[17]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis compound Test Compound & Known Drug Dilutions mtt MTT Assay (Cytotoxicity) compound->mtt Treatment kinase Kinase Inhibition Assay (e.g., VEGFR-2) compound->kinase Treatment cox COX Inhibition Assay compound->cox Treatment dhfr DHFR Inhibition Assay compound->dhfr Treatment cells Cell Culture (for cell-based assays) cells->mtt Input enzyme Enzyme/Reagent Preparation (for biochemical assays) enzyme->kinase Input enzyme->cox Input enzyme->dhfr Input readout Spectrophotometric / Luminescence Reading mtt->readout kinase->readout cox->readout dhfr->readout calc IC50 / Growth Percent Calculation readout->calc comparison Benchmark against Known Drugs calc->comparison

Caption: General workflow for benchmarking the biological activity of test compounds.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT->Proliferation Thieno This compound (as Kinase Inhibitor) Thieno->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->RAF Inhibits

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

COX_pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological) PGH2_1->Prostaglandins_phys Prostaglandins_infl Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_infl Thieno This compound (as COX Inhibitor) Thieno->COX2 Inhibits Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

References

Selectivity Profile of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive analysis of the selectivity profile of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. This document compares its performance against established inhibitors of Cyclooxygenase (COX), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinase (ROCK). The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate objective evaluation.

Comparative Inhibitor Performance

The inhibitory activity of this compound derivatives and selected alternative drugs are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition of a specific biological target.

Table 1: Cyclooxygenase (COX) Inhibition

derivatives of this compound have been evaluated for their potential as selective COX-2 inhibitors.[1] The following table compares their in vitro inhibitory activity against COX-1 and COX-2 with established non-steroidal anti-inflammatory drugs (NSAIDs). A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates a more favorable profile for selective COX-2 inhibition, which is associated with a reduced risk of gastrointestinal side effects.[2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one202.9642.194.81
2-(p-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one>500142.71>3.5
Celecoxib826.812
Rofecoxib>10025>4
Indomethacin (non-selective)0.6818.30.04

Data for thienopyrimidine derivatives from Mun et al., 2024.[1] Data for Celecoxib, Rofecoxib, and Indomethacin from various sources.[3]

Table 2: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives have also been explored as potential anticancer agents through the inhibition of protein kinases like EGFR.[4] The table below compares the inhibitory activity of a representative thienopyrimidine derivative with approved EGFR inhibitors.

CompoundTargetIC50 (nM)
(S)-4-(1-phenylethoxy)-6-(m-tolyl)thieno[2,3-d]pyrimidineEGFR<1
ErlotinibEGFR2
GefitinibEGFR26-57

Data for the thienopyrimidine derivative from Bugge et al., 2014.[4] Data for Erlotinib and Gefitinib from various sources.[5][6]

Table 3: Rho-associated Kinase (ROCK) Inhibition

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold has been identified as a new class of ROCK inhibitors.[7] The following table presents the inhibitory potency of a highly active derivative against ROCK1 and ROCK2 in comparison to the established ROCK inhibitor, Fasudil.

CompoundROCK1 IC50 (µM)ROCK2 IC50 (µM)
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k)0.0040.001
Fasudil0.33 (Ki)0.158

Data for the thienopyrimidine derivative from a 2020 study.[7] Data for Fasudil from various sources.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound derivative)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Detection reagents for prostaglandin E2 (PGE2) or other prostanoids (e.g., EIA kit)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a set time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantify the amount of prostaglandin produced using a suitable detection method, such as an Enzyme Immunoassay (EIA).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro EGFR Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against the EGFR tyrosine kinase.

Objective: To determine the IC50 value of a test compound for the inhibition of EGFR kinase activity.

Materials:

  • Purified recombinant human EGFR kinase domain

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • ATP (adenosine triphosphate)

  • Test compound

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase reaction buffer, the EGFR enzyme, the peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP and then a second reagent to convert the generated ADP into a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition at each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro ROCK Kinase Assay

This protocol provides a framework for evaluating the inhibitory effect of compounds on ROCK activity.

Objective: To determine the IC50 values of a test compound for the inhibition of ROCK1 and ROCK2 kinase activity.

Materials:

  • Purified recombinant human ROCK1 and ROCK2 enzymes

  • Substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1)

  • ATP

  • Test compound

  • Kinase assay buffer

  • Detection reagents (e.g., anti-phospho-MYPT1 antibody and a secondary HRP-conjugated antibody for an ELISA-based assay, or a luminescence-based assay kit)

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Prepare serial dilutions of the test compound.

  • Coat a 96-well plate with the substrate (e.g., MYPT1) if using an ELISA-based method.

  • Add the ROCK enzyme (ROCK1 or ROCK2), the test compound, and ATP to the wells.

  • Incubate the plate to allow the phosphorylation reaction to occur.

  • For an ELISA-based assay, wash the wells and add a primary antibody that specifically recognizes the phosphorylated substrate.

  • Following another wash step, add a secondary HRP-conjugated antibody.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance. The signal is proportional to the amount of phosphorylated substrate.

  • For a luminescence-based assay, follow the kit manufacturer's instructions to measure the amount of ATP consumed.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

COX_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Thienopyrimidine This compound (Selective Inhibitor) Thienopyrimidine->COX2 Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway and the selective inhibition of COX-2.

EGFR_Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->Dimerization Inhibits

Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.

ROCK_Signaling RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC MLCP->Phospho_MLC Dephosphorylates MLC->Phospho_MLC Actin_Myosin Actin-Myosin Contraction Phospho_MLC->Actin_Myosin Thienopyrimidine Thieno[2,3-d]pyrimidin-4(3H)-one Derivative Thienopyrimidine->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to actin-myosin contraction.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Incubation Incubate Compound with Enzyme Compound_Prep->Incubation Reagent_Prep Prepare Enzyme, Substrate, and Buffer Solutions Reagent_Prep->Incubation Reaction Initiate and Run Kinase/Enzyme Reaction Incubation->Reaction Detection Stop Reaction and Measure Signal Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC50 Value (Dose-Response Curve) Calculation->IC50_Determination

Caption: A generalized workflow for an in vitro enzyme/kinase inhibition assay.

References

Comparative Analysis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities, comparative efficacy, and experimental evaluation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs.

The thieno[2,3-d]pyrimidine scaffold, particularly this compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Peer-reviewed studies have primarily focused on its potential as an anti-inflammatory and anti-cancer agent. This guide provides a comparative analysis of the performance of derivatives of this core structure against various biological targets, supported by experimental data from published research.

I. Performance Comparison: Inhibition of Key Biological Targets

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against several key enzymes implicated in disease pathogenesis, including cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGFR-2), phosphoinositide 3-kinase (PI3K), and dihydrofolate reductase (DHFR).

Cyclooxygenase-2 (COX-2) Inhibition

Several 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated for their potential as selective COX-2 inhibitors for anti-inflammatory applications. The following table summarizes the in vitro inhibitory activity of these compounds compared to the non-selective NSAID, indomethacin.[1]

CompoundSubstituent at C2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Derivative 1 p-fluorophenyl202.9642.194.81
Derivative 2 Phenyl>500125.68>3.98
Derivative 3 p-chlorophenyl112.53103.471.08
Indomethacin (Reference)0.6818.30.04

Data sourced from Mun et al., 2024.[1]

Kinase Inhibition: VEGFR-2 and PI3K

The thieno[2,3-d]pyrimidine core is a known bioisostere of purines, making it an ideal scaffold for designing kinase inhibitors.[2]

VEGFR-2 Inhibition: Derivatives have been designed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer.

CompoundModificationsVEGFR-2 IC50 (nM)
Thieno[2,3-d]pyrimidine Derivative A 4-Anilino substitution3.9
Thieno[2,3-d]pyrimidine Derivative B 4-Anilino substitution5.0
Sorafenib (Reference Control)Not explicitly stated in the comparative study, but used as a positive control.

Data highlights from a study on potent VEGFR-2 inhibitors, demonstrating the high potency of the thieno[2,3-d]pyrimidine scaffold.

PI3K Inhibition: A novel series of thienopyrimidine derivatives have been identified as highly potent and selective PI3K inhibitors, with significant selectivity over the related mTOR kinase.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (mTOR/PI3Kα)
Thienopyrimidine Derivative 6g 0.8>1000>1250
Thienopyrimidine Derivative 6k 1.2>1000>833

Data from a study on novel thienopyrimidine-based PI3K inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

Certain thieno[2,3-d]pyrimidine-4-one derivatives have been synthesized and evaluated as nonclassical lipophilic DHFR inhibitors, a validated target for cancer chemotherapy.

CompoundModificationsDHFR IC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 20 Complex side chain at N30.20
Methotrexate (MTX) (Reference Drug)0.22

Data from a study identifying potent thieno[2,3-d]pyrimidine-based DHFR inhibitors.[3]

II. Experimental Protocols

Detailed methodologies for the key assays are crucial for the reproducibility and validation of experimental findings.

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2. The activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Protocol:

  • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound or vehicle (DMSO) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM hematin and 2 mM EDTA).

  • The reaction is initiated by adding arachidonic acid as the substrate.

  • The peroxidase activity is measured by the addition of TMPD, and the absorbance is read at 595 nm using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.[1]

Kinase Inhibition Assays (VEGFR-2 & PI3Kα)

Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase enzyme. Luminescent-based assays like the ADP-Glo™ Kinase Assay are commonly used.

Protocol (General):

  • In a 384-well plate, add a small volume (e.g., 0.5 µL) of the test compound at various concentrations or vehicle (DMSO).

  • Add the kinase (e.g., purified recombinant VEGFR-2 or PI3Kα) and its specific substrate (e.g., a peptide for VEGFR-2 or PI(4,5)P2 for PI3Kα) in a kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent), which converts ADP to ATP and generates a luminescent signal via luciferase.

  • The luminescent signal is proportional to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][4]

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of DHFR, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Protocol:

  • In a microplate well, combine the assay buffer, DHFR enzyme, and the test compound or vehicle.

  • Initiate the reaction by adding DHF and NADPH.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH consumption is proportional to the DHFR activity.

  • IC50 values are calculated by comparing the rate of reaction in the presence of the inhibitor to the control reaction.[5]

NCI-60 Human Tumor Cell Line Screen

Principle: This is a cell-based assay used to evaluate the anti-proliferative activity of a compound against a panel of 60 different human cancer cell lines representing nine different cancer types.

Protocol:

  • Cells are seeded in 96-well microtiter plates and allowed to attach overnight.

  • The test compound is added at a single high dose (for initial screening) or at five different concentrations (for dose-response analysis).

  • After a 48-hour incubation period, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB).

  • The absorbance is read at 515 nm, which is proportional to the cell number.

  • The results are expressed as a percentage of growth inhibition. Key parameters calculated include GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[6][7][8]

III. Visualizing Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR-2, a pathway that is often targeted by thieno[2,3-d]pyrimidine derivatives to inhibit angiogenesis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg Ras Ras P_VEGFR2->Ras Thieno_pyrimidine This compound Derivative Thieno_pyrimidine->P_VEGFR2 Inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

General Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis, screening, and evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Lead Compound Evaluation Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Assay Primary Target-Based Assay (e.g., Kinase Inhibition) Characterization->Primary_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., NCI-60 Screen) Primary_Assay->Cell_Based_Assay Active Compounds Selectivity Selectivity Profiling (e.g., Kinase Panel, COX-1 vs COX-2) Cell_Based_Assay->Selectivity Potent Hits Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Selectivity->Mechanism ADME In Vitro ADME/Tox Mechanism->ADME

Caption: A general experimental workflow for the evaluation of novel thieno[2,3-d]pyrimidine derivatives.

References

Safety Operating Guide

Proper Disposal of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a member of the thienopyrimidine class of compounds, is critical to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical, following established protocols for laboratory waste management. Information on structurally similar compounds suggests potential for acute toxicity and combustibility.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all local, state, and federal regulations. All laboratory personnel handling this compound should be trained on proper hazardous waste management procedures.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.[1] This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions containing the compound.

  • Segregate solid waste from liquid waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. For example, organic solvents should be segregated from toxic metals and inorganic chemicals.[2]

2. Waste Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

  • The label must also include the full chemical name: "this compound."

  • Indicate the primary hazards. Based on related compounds, this may include "Acutely Toxic" and "Combustible Solid."[4]

  • Include the accumulation start date on the label once the container is moved to a central accumulation area.[3]

3. Waste Storage:

  • Store waste in a designated, secure satellite accumulation area (SAA) within the laboratory, under the direct control of the generator.[3]

  • Containers must be in good condition, compatible with the chemical, and kept tightly sealed to prevent leaks or spills.[2][5]

  • Store in a well-ventilated area, away from heat sources and incompatible materials.

  • If the waste is flammable, it should be stored in a flammable storage cabinet.[3]

  • Secondary containment, such as a spill tray, should be used to prevent environmental contamination in case of a leak.[5]

4. Waste Collection and Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS-approved hazardous waste collection program.[1]

  • Do not dispose of this chemical down the drain or in regular trash.[1][6]

  • Evaporation of chemical waste, including in a fume hood, is not a permissible disposal method.[1]

  • For empty containers that held the compound, if it is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[1]

Data Summary

ParameterGuideline/InformationSource
Hazard Classification Treat as hazardous waste. Potential for acute toxicity (oral) and combustibility.[1][4]
GHS Pictograms (Inferred) GHS06 (Skull and Crossbones for Acute Toxicity)
Signal Word (Inferred) Danger
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Storage Class (Inferred) 6.1C (Combustible, acute toxic category 3) or 11 (Combustible Solids)[4]
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste.[1][3]
Central Accumulation Area (CAA) Storage Time Varies by generator status (e.g., up to 180 days for Small Quantity Generators).[3]

Experimental Protocols

As this document provides disposal procedures, formal experimental protocols are not applicable. The step-by-step guide above outlines the necessary procedural methodology for safe disposal.

Visual Workflow for Chemical Waste Disposal

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Collection Generate Generate Waste (this compound) Segregate Segregate Solid & Liquid Waste Generate->Segregate Label Label Container: 'Hazardous Waste' Chemical Name Hazards Segregate->Label Store Store in Designated SAA (Sealed, Secondary Containment) Label->Store Request Request EHS Pickup Store->Request Dispose Professional Disposal Request->Dispose

Caption: Workflow for the proper disposal of hazardous chemical waste.

Logical Relationship of Safety and Compliance

cluster_1 Procedural Elements cluster_2 Guiding Authority Safety Laboratory Safety Compliance Regulatory Compliance PPE Proper PPE PPE->Safety PPE->Compliance Handling Correct Handling Handling->Safety Handling->Compliance Storage Secure Storage Storage->Safety Storage->Compliance Disposal Approved Disposal Disposal->Safety Disposal->Compliance EHS EHS Guidelines EHS->PPE EHS->Handling EHS->Storage EHS->Disposal

Caption: Interrelationship of EHS guidelines, procedures, safety, and compliance.

References

Personal protective equipment for handling 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 18593-44-7). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when working with this compound. While this compound is not classified as hazardous material for transport, standard laboratory precautions should be strictly followed.[1] The recommended PPE is summarized below.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use. A standard laboratory coat must be worn and kept closed.
Respiratory Not Generally RequiredFor handling small quantities in a well-ventilated area or a fume hood, respiratory protection is not typically required. If dust is generated, use a NIOSH-approved respirator.

Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.[1]

  • Keep the container tightly closed when not in use.

2.2. Handling and Use:

  • All handling of this compound should be performed by technically-qualified individuals.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • In case of accidental contact:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

    • In all cases of exposure, seek medical attention if symptoms persist.

2.3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a designated, labeled container for waste disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of unused compounds and any contaminated materials (e.g., gloves, weighing paper) in a designated and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.

  • Disposal Method: All chemical waste must be disposed of through an approved waste disposal company. Do not dispose of this chemical down the drain or in general waste.

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound from receipt to disposal.

A Receiving and Inspection B Storage in Cool, Dry, Well-Ventilated Area A->B C Don Personal Protective Equipment (PPE) B->C D Handling in Fume Hood C->D E Experiment/Use D->E F Decontamination of Work Area E->F G Segregation of Waste E->G I Disposal via Approved Vendor F->I H Properly Labeled Waste Container G->H H->I

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.